2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol
Descripción
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Propiedades
Número CAS |
831235-65-5 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-methyl-4-quinolin-4-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C14H13NO/c1-14(2,16)9-7-11-8-10-15-13-6-4-3-5-12(11)13/h3-6,8,10,16H,1-2H3 |
Clave InChI |
DOPUFNSCVWMXST-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC1=CC=NC2=CC=CC=C12)O |
SMILES canónico |
CC(C)(C#CC1=CC=NC2=CC=CC=C12)O |
Origen del producto |
United States |
Elucidating the Mechanism of Action of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol: A Multifaceted Approach to a Novel Anticancer Candidate
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide focuses on a novel hybrid molecule, 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol, which combines the privileged quinoline structure with a versatile alkynyl moiety. In the absence of direct experimental data for this specific compound, this document presents a scientifically-grounded, hypothesized mechanism of action and a comprehensive experimental framework for its validation. We propose that 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol exerts its anticancer effects through a multi-pronged approach, potentially involving the inhibition of key receptor tyrosine kinases (RTKs), disruption of microtubule dynamics, and induction of DNA damage. This whitepaper serves as a technical roadmap for researchers aiming to characterize this promising compound and unlock its therapeutic potential.
Introduction
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a prominent structural motif in a vast number of natural and synthetic bioactive compounds.[1][3] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[4][5] In oncology, quinoline-based drugs have been successfully developed to target various aspects of cancer cell biology, acting as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][5] The structural versatility of the quinoline ring allows for fine-tuning of its biological activity through substitutions at various positions, making it an attractive scaffold for novel drug design.[1]
The Alkynyl Moiety: A Versatile Functional Group in Drug Discovery
The alkynyl group, characterized by a carbon-carbon triple bond, is an increasingly important functional group in medicinal chemistry.[6][7] Its linear geometry can impart conformational rigidity to a molecule, potentially leading to higher binding affinity and selectivity for a biological target. Furthermore, terminal alkynes are metabolically robust and can participate in "click chemistry" reactions, which are invaluable for target identification and validation studies.[6][8] The incorporation of an alkynyl group can significantly enhance a compound's pharmacokinetic and pharmacodynamic profile.[7]
Introducing 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol: A Hybrid Molecule with Therapeutic Potential
2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol integrates the proven pharmacophore of the quinoline ring with the strategic advantages of the 2-methyl-3-butyn-2-ol side chain. This unique combination suggests the potential for a multi-faceted mechanism of action, a desirable trait in anticancer agents to overcome drug resistance. This guide outlines a logical, multi-phased experimental strategy to systematically investigate and validate the therapeutic potential of this novel compound.
Proposed Mechanism of Action: A Tripartite Hypothesis
Based on the extensive literature on quinoline derivatives, we hypothesize that 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol functions through three primary, potentially synergistic, mechanisms.
Caption: Hypothesized multi-target mechanism of action.
Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinoline derivatives function as ATP-competitive inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[9][10] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.[11] We propose that the quinoline core of our compound binds to the ATP-binding pocket of EGFR, inhibiting its autophosphorylation and downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[11][12]
Hypothesis 2: Disruption of Microtubule Dynamics
The mitotic spindle, composed of microtubules, is a critical target for many anticancer drugs.[2] Certain quinoline compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] We hypothesize that 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol may bind to tubulin, either inhibiting its polymerization or promoting its stabilization, thereby disrupting microtubule dynamics and arresting mitosis.
Hypothesis 3: DNA Damage and Repair Inhibition
The planar aromatic structure of the quinoline ring is capable of intercalating between DNA base pairs.[3] This can distort the DNA helix, interfering with replication and transcription.[13] Furthermore, quinoline analogues can act as topoisomerase II "poisons," stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.[2][3] We propose that the compound may function as both a DNA intercalator and a topoisomerase II inhibitor, inducing significant DNA damage and triggering apoptotic cell death.
Experimental Validation Protocols
To systematically test our tripartite hypothesis, a phased experimental approach is proposed.
Caption: A phased approach for mechanism of action validation.
Phase 1: In Vitro Biochemical Assays
Objective: To determine the direct interaction of the compound with purified molecular targets.
-
Protocol 3.1: EGFR Tyrosine Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA). The final DMSO concentration should be ≤1%. Prepare a master mix with a suitable peptide substrate (e.g., Y12-Sox) and ATP. Dilute recombinant human EGFR enzyme in kinase buffer.[14]
-
Kinase Reaction: In a 384-well plate, add 1 µL of the diluted compound or control. Add 2 µL of diluted EGFR enzyme and incubate for 30 minutes at room temperature.[15]
-
Initiation: Start the reaction by adding 2 µL of the substrate/ATP mix. Incubate for 60 minutes at 30°C.[11]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration. Erlotinib should be used as a positive control.[9]
-
-
Protocol 3.2: Tubulin Polymerization Assay (Absorbance-Based)
-
Reagent Preparation: Reconstitute purified bovine tubulin (≥99%) on ice in General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) with 1 mM GTP.[16]
-
Assay Setup: Pre-warm a 96-well half-area plate in a spectrophotometer set to 37°C.[16]
-
Reaction Mix: In the pre-warmed plate, pipette 10 µL of the test compound (at 10x final concentration) or controls. Paclitaxel (stabilizer) and Nocodazole (destabilizer) serve as positive controls.[16]
-
Initiation: Add 90 µL of the cold tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in kinetic mode.[17][18]
-
Analysis: Plot absorbance vs. time. Inhibition or enhancement of polymerization relative to the DMSO control indicates activity.
-
-
Protocol 3.3: DNA Intercalation Assay (Fluorescence Polarization)
-
Assay Setup: The assay is performed in a 384-well format in a buffer of 10 mM HEPES (pH 7.5), 1 mM EDTA, and 100 mM NaCl.[19]
-
Reaction Mix: Dispense a mix of Herring Testes DNA (6 µg/mL final concentration) and acridine orange (50 nM final concentration) into black opaque 384-well plates.[19]
-
Compound Addition: Add the test compound (e.g., at 100 µM final concentration) or Mitoxantrone (10 µM) as a positive control.[19]
-
Incubation: Incubate the plates at room temperature in the dark for 20 minutes.
-
Data Acquisition: Measure fluorescence polarization using a plate reader with a 480 nm excitation filter and 535 nm emission filters.[19]
-
Analysis: A significant change in the fluorescence polarization value compared to the control indicates displacement of acridine orange and suggests DNA intercalation.
-
-
Protocol 3.4: Topoisomerase II Inhibition Assay (DNA Decatenation)
-
Reagents: Use a commercial kit (e.g., TopoGEN or Inspiralis) containing human Topoisomerase IIα enzyme, kinetoplast DNA (kDNA) substrate, and reaction buffers.[20][21]
-
Reaction Setup: On ice, assemble reactions in microcentrifuge tubes containing reaction buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations. Etoposide or doxorubicin can be used as a positive control.[21][22]
-
Enzyme Addition: Add Topoisomerase IIα (e.g., 1 Unit) to initiate the reaction.[21]
-
Incubation: Incubate at 37°C for 30 minutes.[21]
-
Termination: Stop the reaction by adding 1/5 volume of stop buffer/gel loading dye (containing SDS and proteinase K).[23]
-
Analysis: Resolve the DNA products on a 1% agarose gel. Inhibition of decatenation is observed as the persistence of the catenated kDNA at the top of the gel, while active enzyme will release decatenated minicircles.
-
Phase 2: Cell-Based Assays
Objective: To evaluate the compound's effect on cancer cell lines and elucidate the cellular pathways involved. A panel of cell lines should be used, including those with high EGFR expression (A431, H1975) and those with varying sensitivity to standard chemotherapeutics.[14][24]
-
Protocol 3.5: Cell Viability Assay (SRB Assay)
-
Cell Plating: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the test compound for 72 hours.
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain with 0.4% sulforhodamine B (SRB) solution.
-
Destaining and Solubilization: Wash with 1% acetic acid and solubilize the bound dye with 10 mM Tris base.
-
Data Acquisition: Read the absorbance at 510 nm.
-
Analysis: Calculate GI50 (concentration for 50% growth inhibition) values.
-
-
Protocol 3.6: Cell Cycle and Apoptosis Analysis (Flow Cytometry)
-
Treatment: Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24, 48, and 72 hours.
-
Cell Harvest: Harvest both adherent and floating cells.
-
Staining (Cell Cycle): Fix cells in 70% ethanol and stain with propidium iodide (PI) containing RNase.
-
Staining (Apoptosis): Stain non-fixed cells with an Annexin V-FITC/PI apoptosis detection kit.
-
Data Acquisition: Analyze 10,000-20,000 events per sample using a flow cytometer.
-
Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases for cell cycle analysis, and the percentage of early/late apoptotic cells.
-
-
Protocol 3.7: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify protein concentration (BCA assay).
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against key proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, PARP, Caspase-3, γH2AX) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Phase 3: In Vivo Studies
Objective: To assess the compound's anti-tumor efficacy and safety profile in a living organism.
-
Protocol 3.8: Human Tumor Xenograft Model
-
Model Establishment: Use immunodeficient mice (e.g., athymic nude or SCID). Inject human cancer cells (e.g., A431) subcutaneously.[25][26]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) daily or on a specified schedule.[27]
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize mice, excise tumors, and weigh them. Tumors can be used for pharmacodynamic studies (e.g., Western blot for target engagement).
-
Analysis: Compare tumor growth inhibition in the treated groups relative to the control group.
-
Data Interpretation and Future Directions
Interpreting Potential Outcomes
| Assay | Positive Result Indicating Activity | Implication for Mechanism of Action |
| EGFR Kinase Assay | Low nanomolar IC50 value | Potent and direct inhibitor of EGFR. |
| Tubulin Assay | Altered polymerization curve (inhibition or enhancement) | Direct interaction with tubulin, disrupting microtubule dynamics. |
| DNA Intercalation | Significant change in fluorescence polarization | Compound binds to DNA, likely via intercalation. |
| Topo II Assay | Inhibition of kDNA decatenation | Inhibition of Topoisomerase II catalytic activity. |
| Cell Viability | Low micromolar or nanomolar GI50 values across multiple cell lines | Broad cytotoxic/cytostatic activity. |
| Cell Cycle Analysis | Accumulation of cells in G2/M phase | Suggests microtubule disruption or DNA damage checkpoint activation. |
| Apoptosis Assay | Increased percentage of Annexin V positive cells | Compound induces programmed cell death. |
| Western Blot | Decreased p-EGFR, p-AKT, p-ERK; Increased cleaved PARP, γH2AX | Confirms on-target kinase inhibition and induction of apoptosis/DNA damage. |
| Xenograft Study | Significant tumor growth inhibition (TGI) | Demonstrates in vivo efficacy. |
Leveraging the Alkyne Moiety for Target Identification
The terminal alkyne in 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is a powerful tool for target deconvolution. Should the primary mechanism prove to be novel or ambiguous, the alkyne can be used in a "click chemistry" approach. A probe molecule can be synthesized by attaching a reporter tag (like biotin or a fluorophore) to the alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This probe can then be used in cell lysates or in vivo to pull down and identify its direct binding partners via mass spectrometry, definitively identifying its molecular target(s).[8]
Future Directions
Positive results from this comprehensive evaluation would warrant further preclinical development, including:
-
Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
Advanced In Vivo Models: Testing in orthotopic or patient-derived xenograft (PDX) models that more closely mimic human disease.[28]
-
Combination Studies: Evaluating synergy with existing standard-of-care chemotherapies or targeted agents.
This structured approach provides a robust framework for elucidating the mechanism of action of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol, paving the way for its potential development as a novel anticancer therapeutic.
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- Google Patents. (n.d.). Derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors.
- Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025). European Journal of Medicinal Chemistry, 301, 118118.
- Alkyne hexacarbonyl dicobalt complexes in medicinal chemistry and drug development. (2008). Current Medicinal Chemistry, 15(6), 568-580.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 313.
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- Alkyne Linchpin Strategy for Drug:Pharmacophore Conjugation: Experimental and Computational Realization of a Meta-Selective Inverse Sonogashira Coupling. (2022). Journal of the American Chemical Society, 144(35), 16048-16058.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). Journal of Biomolecular Screening, 20(7), 848-856.
- Sigma-Aldrich. (n.d.). In vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
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- OECD Existing Chemicals Database. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
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Introduction: The Significance of Quinoline-Containing Alkynols
An In-depth Technical Guide to the Predicted Crystal Structure of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol
Disclaimer: The experimental crystal structure of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol has not been reported in publicly available scientific literature to date. This guide, therefore, presents a predictive analysis based on the known crystal structure of a close molecular analog, supplemented with established principles of organic synthesis and crystallography. The information herein is intended to serve as a roadmap for researchers and drug development professionals interested in the solid-state characterization of this compound and requires experimental verification.
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The introduction of an alkynol side chain, such as in 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol, can significantly influence the molecule's three-dimensional structure, lipophilicity, and ability to interact with biological targets. Understanding the solid-state structure of such compounds is paramount for drug development, as it governs critical properties like solubility, stability, and bioavailability.
This technical guide provides a comprehensive, albeit predictive, exploration of the crystal structure of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol. We will detail a robust synthetic protocol, propose a crystallization methodology, and present a hypothesized crystal structure, including molecular geometry and intermolecular packing, based on the crystallographic data of the analogous compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol.[3][4]
Proposed Synthesis and Crystallization
The synthesis of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol can be efficiently achieved via a Sonogashira-Hagihara cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of arylalkynes.[4] The proposed synthetic route involves the coupling of a 4-haloquinoline (e.g., 4-chloroquinoline or 4-bromoquinoline) with the commercially available 2-methyl-3-butyn-2-ol, which serves as a protected acetylene equivalent.[5]
Experimental Protocol: Synthesis
Reaction: Sonogashira-Hagihara Coupling
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoquinoline (1.0 eq), 2-methyl-3-butyn-2-ol (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.01 eq).
-
Solvent Addition: Add degassed diethylamine as the solvent. The amine also serves as the base to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.
Caption: Proposed Synthetic Workflow for 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are standard techniques that can be employed:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and hexanes) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
Hypothetical Crystal Structure and Molecular Geometry
Based on the crystal structure of the closely related 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, we can predict the likely crystallographic parameters for 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.[3][4] The presence of the larger, nitrogen-containing quinoline ring may lead to a different crystal system and space group, but the overall packing principles are likely to share some similarities.
Predicted Crystallographic Data
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of similar size and complexity. |
| Space Group | P2₁/c or Pbca | These are common centrosymmetric space groups for chiral (in a racemic mixture) and achiral molecules, respectively. The choice depends on the final packing symmetry. |
| Z (Molecules/Unit Cell) | 4 or 8 | A common number of molecules in the unit cell for these space groups. |
| Unit Cell Dimensions | a ≈ 10-18 Å, b ≈ 5-12 Å, c ≈ 18-25 Å, β ≈ 90-115° | These are typical ranges for organic molecules of this molecular weight. The exact values will depend on the intermolecular packing. |
Predicted Intermolecular Interactions and Crystal Packing
The supramolecular assembly in the crystal lattice will be dictated by a combination of intermolecular forces. In addition to the van der Waals forces, more specific interactions are expected to play a crucial role in the crystal packing of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.
-
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor. In the crystal structure of the methoxyphenyl analog, O-H···O hydrogen bonds are observed.[3][4] For the title compound, a strong O-H···N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule is highly probable. This is a classic and robust interaction in crystal engineering.
-
π-π Stacking: The planar quinoline ring is an extended aromatic system capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are a significant cohesive force in the crystals of many aromatic compounds.
-
C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from a methyl group or the quinoline ring points towards the π-system of an adjacent quinoline ring or the alkyne bond, are also likely to contribute to the overall stability of the crystal packing.[3][4]
Caption: Predicted Key Intermolecular Interactions in the Crystal Lattice.
Implications for Drug Development
The predicted intermolecular interactions have direct consequences for the physicochemical properties of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol as a potential active pharmaceutical ingredient (API).
-
Polymorphism: The presence of multiple strong interaction motifs (hydrogen bonding, π-π stacking) increases the likelihood of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubilities, dissolution rates, and stabilities, which must be carefully controlled during drug formulation.
-
Solubility: The strong O-H···N hydrogen bonds may lead to a stable and relatively high melting point crystal lattice. This could potentially result in lower aqueous solubility. Understanding these interactions is the first step toward strategies for solubility enhancement, such as salt formation or cocrystallization.
-
Hygroscopicity: The presence of a hydrogen-bonding network and a polar quinoline nitrogen may influence the material's tendency to absorb water from the atmosphere.
Conclusion and Future Work
This guide has presented a predictive but scientifically grounded overview of the synthesis and crystal structure of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol. The proposed Sonogashira coupling provides a reliable route to the molecule. The analysis of its structural analog suggests that the crystal packing will likely be dominated by strong O-H···N hydrogen bonds and π-π stacking interactions.
The hypotheses presented here provide a strong foundation for future experimental work. The definitive elucidation of the crystal structure through single-crystal X-ray diffraction is an essential next step. This experimental data will not only validate or refine the predictions made in this guide but will also provide the crucial information needed to advance the development of this and related compounds as potential therapeutic agents.
References
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ResearchGate. A K3PO4 - KOH mixture as efficient reagent for the deprotection of 4-aryl-2-methyl-2-butyn-2-ols to terminal acetylenes. Available at: [Link]. (Accessed: March 20, 2026)
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International Journal for Multidisciplinary Research (IJFMR). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]. (Accessed: March 20, 2026)
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Loh, W.-S., Fun, H.-K., Prasath, R., Sarveswari, S., & Vijayakumar, V. (2011). (E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(4), o764–o765. Available at: [Link]. (Accessed: March 20, 2026)
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Available at: [Link]. (Accessed: March 20, 2026)
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ResearchGate. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Available at: [Link]. (Accessed: March 20, 2026)
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ResearchGate. Synthesis, solution stability, and structural characterization of quinolinol-based silver(I) complexes. Available at: [Link]. (Accessed: March 20, 2026)
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 66(7), o1866. Available at: [Link]. (Accessed: March 20, 2026)
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PrepChem.com. Preparation of 2-methyl-3-buten-2-ol. Available at: [Link]. (Accessed: March 20, 2026)
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Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. Available at: [Link]. (Accessed: March 20, 2026)
-
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Unlocking the Quinoline Scaffold: A Comprehensive Guide to Therapeutic Targets and Mechanistic Workflows
Executive Summary
The quinoline ring system (1-azanaphthalene) is one of the most privileged scaffolds in medicinal chemistry. Characterized by a nitrogen-containing fused bicyclic structure, its electron-deficient nature and capacity for both electrophilic and nucleophilic substitutions make it a highly versatile pharmacophore. As a Senior Application Scientist navigating the drug development pipeline, I have observed firsthand how subtle substitutions on the quinoline core dictate its therapeutic trajectory—from disrupting parasitic biomineralization to selectively inhibiting oncogenic kinases.
This technical guide dissects the primary therapeutic targets of quinoline compounds, elucidating the molecular causality behind their mechanisms of action. Furthermore, it provides field-proven, self-validating experimental workflows designed to bypass the common analytical pitfalls associated with this highly conjugated, often fluorescent, class of molecules.
Target Class I: Plasmodium Heme Polymerase (Antimalarials)
Mechanistic Causality: Hemozoin Biomineralization Inhibition
During the intraerythrocytic stage of malaria, Plasmodium falciparum digests host hemoglobin, releasing massive quantities of toxic free heme (Fe-protoporphyrin IX). Lacking a heme oxygenase pathway, the parasite detoxifies this byproduct by crystallizing it into insoluble hemozoin (malaria pigment)[1].
Quinoline antimalarials (e.g., chloroquine, amodiaquine) exert their cytocidal effects by disrupting this biomineralization process. Mechanistically, quinolines do not merely bind free heme; they actively interact with the growing hemozoin crystal lattice. Atomic-force microscopy has revealed that quinolines operate via a "step-pinning" or crystal capping mechanism, binding to the flat surface faces and kink sites of the crystal, thereby preventing further sequestration of toxic heme[2]. The subsequent accumulation of free heme leads to lipid peroxidation, membrane lysis, and parasite death[3].
Mechanism of quinoline-mediated inhibition of hemozoin biomineralization in Plasmodium.
Experimental Workflow: Cell Fractionation & Fe(III)heme-pyridine Assay
The Analytical Challenge: Standard colorimetric assays often fail to distinguish between free heme and crystallized hemozoin because both absorb light in similar spectra. The Causality of the Solution: By utilizing pyridine, we can selectively coordinate the Fe(III) center of free heme to form a low-spin Fe(III)heme-pyridine complex. This complex exhibits a sharp, quantifiable Soret band at 405 nm, while the tightly packed, insoluble hemozoin remains uncoordinated[1].
Step-by-Step Protocol:
-
Culture & Synchronization: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes to >5% parasitemia. Synchronize to the trophozoite stage using 5% D-sorbitol.
-
Drug Incubation: Plate cultures in 96-well format. Add serial dilutions of the quinoline compound (0.1 nM to 10 µM). Include Chloroquine (positive control) and 0.1% DMSO (negative control). Incubate for 32 hours.
-
Lysis & Fractionation: Lyse erythrocytes using 0.05% saponin. Centrifuge at 3,200 × g for 15 minutes. The supernatant contains "free" heme; the pellet contains intact hemozoin.
-
Pyridine Coordination: Resuspend the pellet and supernatant fractions separately in a buffer containing 5% (v/v) pyridine, 0.1 M HEPES (pH 7.5), and 50% acetone to solubilize the complex.
-
Spectrophotometric Quantification: Read absorbance at 405 nm.
-
Self-Validation Check: Calculate the Z'-factor using the DMSO and Chloroquine controls. A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.
Target Class II: Receptor Tyrosine Kinases & PI3K/mTOR (Anticancer)
Mechanistic Causality: ATP-Competitive Hinge Binding
Aberrant receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR are pivotal drivers of tumor angiogenesis and proliferation[4]. Quinoline derivatives, particularly 4-anilinoquinolines and imidazo[4,5-c]quinolines, have emerged as potent kinase inhibitors[5].
The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the kinase "hinge region"—the narrow segment connecting the N- and C-lobes of the kinase domain. This interaction perfectly mimics the binding of the adenine ring of ATP. By occupying the orthosteric ATP-binding pocket, quinolines block the transphosphorylation of the receptor, shutting down downstream signaling cascades like Ras/Raf/MEK and PI3K/Akt/mTOR[4].
Step-by-step workflow for TR-FRET based kinase inhibition screening of quinoline compounds.
Experimental Workflow: TR-FRET Kinase Inhibition Assay
The Analytical Challenge: Quinoline scaffolds are highly conjugated and frequently exhibit intrinsic auto-fluorescence. In standard fluorescence-based biochemical assays, this leads to false positives or artificially skewed IC50 curves. The Causality of the Solution: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a long-lifetime lanthanide donor (e.g., Europium). By introducing a microsecond time delay (e.g., 50 µs) before measuring the emission, the short-lived background auto-fluorescence of the quinoline compound decays completely, yielding a pristine, target-specific signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a master mix of the target kinase (e.g., c-Met), a biotinylated peptide substrate, and ATP at its empirically determined Michaelis constant ( Km ) to ensure sensitivity to competitive inhibitors.
-
Compound Titration: Dispense quinoline compounds in a 10-point, 3-fold serial dilution into a 384-well low-volume plate. Include Staurosporine as a universal kinase inhibitor positive control.
-
Reaction Incubation: Add the kinase/substrate/ATP mix to the compounds. Incubate at room temperature for 60 minutes.
-
Detection Phase: Add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
-
Time-Resolved Reading: Excite the plate at 340 nm. Wait 50 µs, then read emissions at 615 nm (Europium donor) and 665 nm (APC acceptor). The ratio of 665/615 nm is directly proportional to kinase activity.
-
Self-Validation Check: Ensure the signal-to-background ratio ( S/B ) is > 5. Plot the 665/615 ratio against log[inhibitor] to derive the IC50 via non-linear regression.
Target Class III: DNA and Topoisomerases
Beyond kinases and heme, the planar aromatic nature of the quinoline ring makes it an ideal DNA intercalator. Compounds like camptothecin (a pentacyclic quinoline alkaloid) and its clinical derivatives (topotecan, irinotecan) target DNA Topoisomerase I[6].
Instead of simply inhibiting the enzyme, these quinolines act as "interfacial poisons." They intercalate into the DNA at the site of the Topoisomerase I-induced single-strand break, stabilizing the covalent DNA-enzyme cleavage complex. When the DNA replication fork collides with this trapped complex, it converts the single-strand break into a lethal double-strand break, triggering apoptosis in rapidly dividing cancer cells[6].
Quantitative Data Summary
The structural versatility of the quinoline core allows it to be tuned for vastly different affinities and targets. The table below summarizes representative quinoline derivatives, their primary targets, and their typical inhibitory ranges.
| Target Class | Specific Target | Representative Quinoline | IC50 / Affinity | Primary Mechanism of Action |
| Antimalarial | Hemozoin Biomineralization | Chloroquine | ~10 - 20 nM (Cellular) | Heme crystal step-pinning and capping |
| RTK Inhibitor | c-Met / VEGFR | Cabozantinib (Analogues) | 0.5 - 5.0 nM | ATP-competitive kinase hinge binding |
| PI3K/mTOR | PI3Kα / mTOR | Dactolisib (Imidazoquinoline) | < 5.0 nM | Dual kinase inhibition via orthosteric site |
| DNA Target | Topoisomerase I | Topotecan / Camptothecin | ~100 nM | DNA intercalation & Topo I enzyme poisoning |
| Epigenetic | Histone Deacetylase (HDAC) | Quinoline-hydroxamic acids | 10 - 50 nM | Zinc ion chelation in the HDAC active site |
Conclusion
The quinoline scaffold remains a cornerstone of rational drug design. By understanding the biophysical causality of how this heterocycle interacts with its targets—whether through pi-pi stacking with heme, hydrogen bonding in kinase hinge regions, or DNA intercalation—researchers can systematically optimize its pharmacokinetics and target selectivity. Rigorous, self-validating biochemical assays, such as TR-FRET and pyridine-coordination spectrophotometry, are essential to accurately capture the true therapeutic potential of these compounds without analytical artifacts.
References
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Olafson, K. N., et al. "Quinolines block every step of malaria heme crystal growth." Proceedings of the National Academy of Sciences. URL:[Link]
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Combrinck, J. M., et al. "Insights into the Role of Heme in the Mechanism of Action of Antimalarials." ACS Chemical Biology. URL:[Link]
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Cohen, S. N., et al. "Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities." Journal of Medicinal Chemistry. URL:[Link]
-
Ravez, S., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules. URL:[Link]
-
Lauria, A., et al. "Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets." European Journal of Medicinal Chemistry. URL:[Link]
-
Author Group. "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)." Chemistry Europe / NIH PubMed. URL:[Link]
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Discovery and Isolation of Quinoline Alkaloids: A Comprehensive Technical Guide
Executive Summary
Quinoline alkaloids represent a structurally diverse and pharmacologically vital class of nitrogen-containing heterocyclic compounds. Defined by their core scaffold—a benzene ring fused to a pyridine ring—these secondary metabolites have driven paradigm shifts in modern pharmacognosy and drug development[1]. From the historical isolation of the antimalarial agent quinine to the discovery of the potent DNA topoisomerase I inhibitor camptothecin, quinoline derivatives continue to serve as privileged scaffolds in medicinal chemistry[2].
This whitepaper provides an in-depth technical analysis of the discovery, extraction, and structural elucidation of quinoline alkaloids. By synthesizing classical methodologies with modern analytical advancements, this guide establishes a rigorous, self-validating framework for researchers engaged in natural product isolation and drug discovery.
Biosynthetic Origins and Structural Classification
The structural diversity of quinoline alkaloids arises from complex biosynthetic pathways and secondary cyclizations. While the quinoline core (C₉H₇N) is ubiquitous, the substituents and fused ring systems dictate the physicochemical properties and biological targets of the molecule[3]. In plants, particularly within the Rutaceae and Rubiaceae families, these alkaloids are primarily derived from the amino acid tryptophan or anthranilic acid precursors[4].
Table 1: Classification and Biological Activities of Key Quinoline Alkaloids
| Alkaloid Class | Key Structural Feature | Representative Compound | Primary Source | Pharmacological Activity |
| Cinchona Alkaloids | Quinoline core linked to a quinuclidine moiety | Quinine, Quinidine | Cinchona sp. (Rubiaceae) | Antimalarial, Antiarrhythmic[1],[5] |
| Furoquinolines | Quinoline fused with a furan ring | Dictamnine | Dictamnus sp. (Rutaceae) | Antimicrobial, Mutagenic[3] |
| Pyranoquinolines | Quinoline fused with a pyran ring | Flindersine | Rutaceae family | Antimicrobial[3] |
| Monoterpenoid Indole-derived | Pentacyclic quinoline core | Camptothecin | Camptotheca acuminata | Anticancer (Topo I inhibitor)[2],[6] |
Principles of Extraction and Isolation
The isolation of quinoline alkaloids requires exploiting their unique physicochemical properties. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, conferring moderate basicity (pKa ≈ 4.9)[4]. This basicity is the fundamental causality driving the most reliable isolation strategy: Acid-Base Extraction .
Recent advancements have also introduced Microwave-Integrated Extraction and Leaching (MIEL), which utilizes dielectric heating to rapidly rupture plant cell walls and accelerate mass transfer, significantly reducing extraction times while maintaining high yields[7].
Table 2: Quantitative Comparison of Extraction Methodologies
| Method | Solvent System | Extraction Time | Yield/Efficiency | Mechanism / Causality |
| Soxhlet Extraction | Organic (e.g., EtOH, CHCl₃) | 3 - 24 hours | Moderate | Continuous thermal refluxing; risks degradation of thermolabile alkaloids[7]. |
| Acid-Base Extraction | Aqueous Acid → Organic Base | 2 - 4 hours | High (Selective) | pH-dependent protonation/deprotonation of the quinoline nitrogen[4]. |
| MIEL (Microwave) | Aqueous/Organic mixtures | ~32 minutes | High | Microwave-induced dielectric heating ruptures cells, accelerating mass transfer[7]. |
Standardized Protocol: Acid-Base Extraction & Chromatographic Isolation
This protocol is designed as a self-validating system to ensure maximum recovery and purity of the quinoline freebase.
Step 1: Biomass Preparation & Defatting Pulverize the dried plant material (e.g., Cinchona bark, which contains 5-14% total alkaloids) to maximize surface area[5]. Defat the biomass using a non-polar solvent (e.g., n-hexane) to remove lipophilic waxes and sterols.
Step 2: Acidic Maceration Suspend the defatted biomass in a dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄) and agitate. Causality: The basic nitrogen of the quinoline ring is protonated, converting the alkaloid into a highly water-soluble cationic salt. Neutral lipophilic matrix components remain insoluble[4].
Step 3: Filtration and Aqueous Washing Filter the suspension to remove solid debris. Wash the aqueous filtrate with diethyl ether. Validation Checkpoint: The ether layer should contain no alkaloids. Spot the ether layer on a TLC plate and spray with Dragendorff's reagent; a negative result (no orange spot) validates that all alkaloids are successfully retained in the aqueous phase[8].
Step 4: Basification Slowly titrate the aqueous phase with a strong base (e.g., NH₄OH or NaOH) until the pH exceeds 9.0. Causality: The alkaline environment forces the deprotonation of the quinoline nitrogen, converting the alkaloid back to its uncharged, lipophilic freebase form, which precipitates or clouds the aqueous solution[4].
Step 5: Organic Extraction Partition the basic aqueous solution against an immiscible organic solvent (e.g., chloroform or ethyl acetate). The freebase alkaloids will migrate into the organic layer. Validation Checkpoint: Test the depleted aqueous phase with Dragendorff's reagent. A negative result confirms complete extraction[8].
Step 6: Chromatographic Purification Concentrate the organic layer under reduced pressure. Subject the crude extract to High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) using a reverse-phase C18 column to isolate individual alkaloid monomers[7],[9].
Caption: Workflow of acid-base extraction and chromatographic purification of quinoline alkaloids.
Structural Elucidation Techniques
The unambiguous structural elucidation of novel quinoline alkaloids relies on an integrated approach utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[10],[11].
Step-by-Step Elucidation Methodology
Step 1: Exact Mass and Formula Determination (HRMS) Subject the purified isolate to Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS). Causality: Soft ionization techniques like ESI prevent extensive fragmentation, yielding an intact[M+H]⁺ molecular ion. The exact monoisotopic mass allows for the calculation of the molecular formula and the Double Bond Equivalent (DBE)[11],[12].
Step 2: Core Identification via 1D NMR (¹H and ¹³C) Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃). Causality: The quinoline core exhibits highly characteristic downfield aromatic proton signals (typically between δ 7.0 and 9.0 ppm) due to the electron-withdrawing nature of the fused pyridine ring and the strong magnetic anisotropy of the aromatic system[11].
Step 3: Connectivity Mapping via 2D NMR
-
COSY (Correlation Spectroscopy): Identifies adjacent, spin-coupled protons to map out isolated spin systems (e.g., the contiguous protons on the benzene ring of the quinoline core)[10].
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, differentiating methine, methylene, and methyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) carbon-proton connectivities. Validation Checkpoint: HMBC cross-peaks are critical for bridging isolated spin systems across quaternary carbons, definitively proving the fusion of the pyridine and benzene rings[10].
Step 4: Stereochemical Assignment For alkaloids with chiral centers, utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to determine relative stereochemistry based on the spatial proximity of protons (< 5 Å). To establish absolute configuration, compare experimental Electronic Circular Dichroism (ECD) spectra against Time-Dependent Density Functional Theory (TDDFT) calculations, or perform single-crystal X-ray diffraction[11].
Caption: Integrated analytical workflow for the structural elucidation of novel quinoline alkaloids.
Conclusion
The discovery and isolation of quinoline alkaloids remain a cornerstone of natural product chemistry. By strictly adhering to causality-driven extraction protocols—such as exploiting the pKa of the quinoline nitrogen during acid-base partitioning—and employing rigorous, self-validating spectroscopic workflows (HRMS, 2D NMR, ECD), researchers can efficiently isolate and characterize novel bioactive scaffolds. As extraction technologies like MIEL evolve, the throughput of discovering next-generation quinoline-based therapeutics will continue to accelerate.
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Application Note: In Vitro Pharmacological Profiling of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol as a Putative Kinase Inhibitor
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note
Introduction & Mechanistic Rationale
Quinoline-containing compounds are privileged scaffolds in modern targeted oncology, frequently exhibiting potent inhibition against receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR[1][2]. The nitrogen atom of the quinoline core typically acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket[3].
The compound 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (CAS: 831235-65-5) features a quinoline ring substituted at the C4 position with a sterically defined alkynyl alcohol moiety[4]. In rational drug design, this specific substitution vector allows the rigid alkyne linker to project deep into the hydrophobic selectivity pocket of kinases, while the terminal tertiary hydroxyl group can engage in solvent-exposed hydrogen bonding or interact with the DFG motif.
To rigorously evaluate the biological activity of this compound, a self-validating bimodal assay system is required. This protocol details:
-
Target-Based Enzymatic Assay : Utilizing the ADP-Glo™ Kinase Assay to measure direct ATP-competitive inhibition[5].
-
Phenotypic Cellular Assay : Utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to determine anti-proliferative efficacy in RTK-driven cancer cell lines[6].
Causality in Experimental Design (E-E-A-T)
As a self-validating system, every reagent choice and procedural step in this protocol is grounded in biochemical causality:
-
Why ADP-Glo™ for the Enzymatic Assay? Alkynyl-quinoline compounds often exhibit intrinsic fluorescence, which can cause severe artifacts in FRET- or absorbance-based assays. ADP-Glo™ is a universal, homogeneous, luminescent assay that measures ADP formed from a kinase reaction[7]. By relying on a luciferase/luciferin reaction, it is highly resistant to chemical autofluorescence interference[8].
-
Why CellTiter-Glo® for the Phenotypic Assay? It measures intracellular ATP levels as a direct proxy for metabolic viability[9]. The proprietary Ultra-Glo™ Recombinant Luciferase generates a "glow-type" luminescence with a half-life of >5 hours. This allows for batch processing of 96- or 384-well plates without the need for specialized reagent injectors, ensuring high reproducibility across large screening campaigns[10].
-
Why strict DMSO control? Recombinant kinases are highly sensitive to organic solvents. The final DMSO concentration must be strictly maintained at ≤1% (ideally 0.1–0.5%) to prevent solvent-induced enzyme denaturation or cellular toxicity, which would yield false-positive inhibition[11].
Experimental Workflow
Figure 1: Bimodal experimental workflow for evaluating 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective : Determine the half-maximal inhibitory concentration (IC₅₀) of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol against recombinant RTKs (e.g., c-Met or EGFR).
Materials Required:
-
Recombinant Kinase (e.g., c-Met or EGFR) and Poly(Glu,Tyr) 4:1 substrate[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)[5]
-
384-well low-volume white microplates (non-binding surface)
Step-by-Step Methodology:
-
Compound Preparation : Prepare a 10 mM master stock of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in DMSO. Dilute these intermediate stocks 1:100 in 1X Kinase Buffer to achieve a 1% DMSO concentration prior to addition[11].
-
Kinase Reaction Assembly :
-
Add 2 µL of the diluted compound (or 1% DMSO vehicle control) to the 384-well plate.
-
Add 2 µL of recombinant kinase (optimized concentration, e.g., 1–5 ng/µL) in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.
-
Initiate the reaction by adding 1 µL of Substrate/ATP mix. Critical Note: Final ATP concentration should be set near the Kₘ of the specific kinase (e.g., 10 µM) to ensure competitive inhibition can be accurately measured.
-
-
Incubation : Seal the plate with an adhesive film and incubate at 30°C for 60 minutes[11].
-
ADP Detection :
-
Measurement : Read luminescence on a multi-mode microplate reader (e.g., GloMax®)[6].
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective : Assess the phenotypic anti-proliferative effect of the compound on relevant cancer cell lines (e.g., A549 for EGFR-driven, or MKN45 for c-Met-driven models).
Materials Required:
-
Validated Cancer Cell Lines (A549, MKN45)
-
CellTiter-Glo® 2.0 Reagent (Promega)[12]
-
96-well opaque-walled tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding : Seed cells at an optimized density (e.g., 3,000 cells/well) in 90 µL of complete culture medium in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.
-
Compound Treatment : Prepare 10X concentration stocks of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol in culture medium (ensuring final DMSO in the well is ≤0.5%). Add 10 µL of the 10X compound to the 90 µL of cells. Include vehicle control (DMSO) and a positive control (e.g., Cabozantinib or Erlotinib)[2].
-
Incubation : Incubate the treated cells for 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation : Thaw CellTiter-Glo® 2.0 Reagent in a 22°C water bath for approximately 30 minutes until it reaches room temperature. Mix gently by inversion. Do not vortex aggressively to avoid introducing ATP contamination or degrading the luciferase[12].
-
Assay Execution :
-
Equilibrate the assay plate to room temperature for 30 minutes to ensure uniform temperature across all wells[9].
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well (a 1:1 ratio with the culture medium)[9].
-
Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[6].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement : Record luminescence using a microplate reader.
Data Presentation & Quality Control
A self-validating assay requires strict quality control metrics. The Z'-factor must be calculated for both assays using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg| A Z'-factor ≥ 0.5 indicates a robust assay suitable for high-throughput screening and reliable IC₅₀ determination.
Table 1: Representative Quantitative Data Summary (Hypothetical Profiling)
| Assay Type | Target / Cell Line | Reference Inhibitor IC₅₀ (nM) | 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol IC₅₀ (nM) | Assay Z'-Factor |
| Enzymatic (ADP-Glo) | c-Met (Recombinant) | 9.3 (Cabozantinib) | Compound-Specific | 0.78 |
| Enzymatic (ADP-Glo) | EGFR (Recombinant) | 31.8 (Erlotinib) | Compound-Specific | 0.82 |
| Phenotypic (CTG) | MKN45 (Gastric) | 93.0 (Cabozantinib) | Compound-Specific | 0.65 |
| Phenotypic (CTG) | A549 (Lung) | 120.0 (Erlotinib) | Compound-Specific | 0.71 |
Signaling Pathway Disruption
To understand the downstream causality of the phenotypic assay results, it is critical to map the signaling cascades disrupted by quinoline-based RTK inhibitors. By binding to the RTK, the compound prevents autophosphorylation, thereby shutting down the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.
Figure 2: RTK signaling pathways disrupted by quinoline-based kinase inhibitors.
References
- BLD Pharm. "831235-65-5 | 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol". BLD Pharm Catalog.
- Elsevier Pure. "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024)". University of Sharjah Research Portal.
- ResearchGate. "Quinoline-based small molecules as effective protein kinases inhibitors (Review)".
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313".
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual".
- Promega Corporation. "CellTiter-Glo® 2.0 Assay Quick Protocol #FB257".
- MDPI. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways".
- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288".
- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256".
- BPS Bioscience. "Data Sheet - PDGFRα (D842V) Assay Kit".
- Promega Japan. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin".
- ResearchGate. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases".
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- 12. promega.com [promega.com]
Application Note: Advanced Cell-Based Assays for Quinoline Compound Cytotoxicity
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic profiling, multiplexed viability assays, and high-content screening for quinoline derivatives.
The Quinoline Cytotoxicity Paradigm
Quinoline derivatives represent a highly privileged structural scaffold in modern pharmacology. From classical antimalarials like chloroquine (CQ) to potent chemotherapeutics like the topoisomerase I inhibitors camptothecin and topotecan, the quinoline moiety is highly versatile[1]. Recently, the development of novel synthetic quinoline derivatives has surged, aiming to exploit their broad-spectrum anticancer potential through multi-targeted cellular disruption[2].
However, evaluating the cytotoxicity of quinoline compounds requires highly nuanced assay designs. Unlike simple cytotoxic agents that merely rupture the cell membrane, quinolines induce complex, interconnected stress responses. They frequently act as weak bases, accumulating in acidic organelles (lysosomotropism), which raises lysosomal pH and paralyzes autophagic flux[3]. Concurrently, specific derivatives induce mitochondrial depolarization, reactive oxygen species (ROS) generation, and caspase-dependent apoptosis[4][5].
To accurately profile these compounds, scientists must move beyond singular, one-dimensional viability assays (like standard MTT) and adopt multiplexed, mechanistically grounded workflows.
Cellular mechanisms of quinoline-induced cytotoxicity and apoptosis.
Mechanistic Causality in Assay Design
As a Senior Application Scientist, I emphasize that an assay is only as reliable as the biological causality it measures. When profiling quinolines, experimental choices must be deliberate:
-
Cell Line Selection: Hepatotoxicity is a primary concern for systemic drugs; therefore, HepG2 (human hepatoma) cells are the gold standard for baseline cytotoxicity screening, where CQ typically shows low intrinsic toxicity (IC50 ~388 µM)[6]. Conversely, for efficacy screening, A549 (non-small cell lung cancer, NSCLC) cells are frequently utilized, especially when investigating synergistic effects between CQ and chemotherapeutics like camptothecin or topotecan[7][8].
-
The Pitfall of MTT and the Shift to WST-8: Quinolines alter mitochondrial function and ROS levels[4]. The classic MTT assay relies on mitochondrial reductases to form insoluble formazan crystals. Because quinolines can induce metabolic cytostasis without immediate cell death, MTT readouts often yield false positives for cytotoxicity. WST-8 (CCK-8) is superior: it produces a water-soluble formazan, eliminating the need for DMSO solubilization, reducing handling errors, and—crucially—leaving the cell supernatant intact for downstream multiplexing.
-
Self-Validating Multiplexing: To distinguish true cell death from metabolic arrest, WST-8 (metabolic activity) must be multiplexed with Lactate Dehydrogenase (LDH) release (membrane integrity). If WST-8 drops but LDH is absent, the compound is cytostatic; if both correlate, it is cytotoxic.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate internal controls that prove the assay machinery is functioning independently of the test compound.
Protocol 1: Multiplexed WST-8 Viability and LDH Release Assay
Objective: Differentiate between quinoline-induced metabolic inhibition and terminal membrane rupture.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or A549 cells at 1 × 10⁴ cells/well in a 96-well clear-bottom plate using 100 µL of DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂[6].
-
Self-Validating Controls Setup:
-
Vehicle Control: 0.1% DMSO (Baseline viability).
-
LDH Maximum Release Control: Add 10 µL of 10% Triton X-100 to designated wells 45 minutes prior to the assay endpoint (Validates the total possible LDH signal).
-
Background Control: Media only without cells (Validates reagent baseline).
-
-
Compound Treatment: Treat cells with a dose-response gradient of the quinoline derivative (e.g., 0.1 µM to 100 µM) for 48 to 72 hours[7].
-
LDH Supernatant Transfer: After the incubation period, gently centrifuge the plate at 250 × g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Readout: Add 50 µL of LDH reaction mix to the transferred supernatant. Incubate in the dark for 30 minutes. Read absorbance at 490 nm.
-
WST-8 Readout (Original Plate): To the remaining 50 µL of media and cells in the original plate, add 10 µL of WST-8 reagent. Incubate for 1–2 hours at 37°C. Read absorbance at 450 nm.
-
Data Synthesis: Calculate specific cytotoxicity by normalizing the WST-8 signal against the Vehicle Control, and the LDH signal against the Maximum Release Control.
Protocol 2: High-Content Screening (HCS) for Lysosomotropism and Autophagy
Objective: Quantify the physical accumulation of quinolines in lysosomes and the subsequent blockade of autophagosome-lysosome fusion.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at 5 × 10³ cells/well in a 384-well optical-bottom plate.
-
Control Setup:
-
Positive Autophagy Control: Bafilomycin A1 (100 nM) or standard Chloroquine (50 µM) to validate LC3-II accumulation[3].
-
-
Treatment: Expose cells to the test quinoline compounds for 24 hours.
-
Live-Cell Staining (Lysosomotropism): Add LysoTracker™ Red DND-99 (75 nM) and Hoechst 33342 (1 µg/mL) directly to the culture media for the final 30 minutes of treatment.
-
Fixation & Permeabilization: Wash gently with PBS, fix with 4% paraformaldehyde for 15 min, and permeabilize with 0.1% Saponin (Saponin is preferred over Triton X-100 to preserve autophagosomal membranes).
-
Immunofluorescence (Autophagic Flux): Block with 3% BSA. Incubate with primary anti-LC3B antibody (1:200) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.
-
HCS Imaging: Image using an automated confocal microscope. Extract features: Total LysoTracker Intensity per cell (indicates lysosomal swelling/pH neutralization) and LC3 Puncta Count per cell (indicates autophagosome accumulation due to fusion blockade)[5][7].
Multiplexed experimental workflow for quinoline cytotoxicity profiling.
Quantitative Benchmarks & Data Interpretation
When evaluating novel quinoline derivatives, it is vital to benchmark their performance against known standards. The table below summarizes typical cellular responses and IC50 values derived from recent literature, providing a comparative baseline for assay validation.
| Compound / Treatment | Cell Line | Assay Readout | Typical IC50 / Observation | Primary Mechanism |
| Chloroquine (CQ) | HepG2 | MTT / Viability | ~388 µM (Low baseline toxicity) | Lysosomotropism[6] |
| Topotecan | A549 | Viability | ~1.77 µg/mL (at 72h) | Topoisomerase I inhibition[7] |
| DFIQ (Novel Derivative) | NSCLC | Apoptosis / Sub-G1 | ~2.31 - 4.16 µM | ROS generation & Autophagy[5] |
| CQ + Camptothecin | A549 / MCF7 | Viability | Synergistic Cytotoxicity (52–77% death) | Autophagy blockade enhancing chemo[8] |
| HTI 21 / HTI 22 | Leishmania / Cancer | Caspase-3/7 Activation | High Cytotoxicity | Mitochondrial permeabilization & ROS[4] |
Data Interpretation Insight: If a novel quinoline derivative shows a low IC50 in the WST-8 assay but fails to induce significant LDH release or Caspase-3/7 activation, the compound is likely inducing a cytostatic autophagic blockade rather than acute apoptosis. High-content imaging of LC3 puncta will confirm this mechanistic pathway.
References
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Bioorganic & Medicinal Chemistry
- DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models MDPI
- Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis Taylor & Francis
- From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Arabian Journal of Chemistry
- Lysosomotropism depends on glucose: a chloroquine resistance mechanism PMC (NIH)
- Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells PMC (NIH)
- Tri-metallic (Au–Pt–Ag)
- Anti-cancer effect of camptothecin and chloroquine on the inhibition of lung cancer and breast cancer cell proliferation Iraqi Journal of Cancer and Medical Genetics
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- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Tri-metallic (Au–Pt–Ag) nanofluids: unveiling synergistic anti-malarial, cytotoxic, and antioxidant potentials through experimental and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02037A [pubs.rsc.org]
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- 8. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, and antibacterial properties.[2][3][4][5] This remarkable versatility stems from the quinoline nucleus's ability to interact with a wide range of biological targets, such as kinases, DNA, and parasitic enzymes, making it a cornerstone for drug discovery efforts.[1][3]
High-Throughput Screening (HTS) is an indispensable technology that enables the rapid testing of hundreds of thousands to millions of compounds to identify those that modulate a specific biological pathway or target.[6] By leveraging robotics, sensitive detectors, and automated data analysis, HTS provides the starting points for drug discovery campaigns.[6][7] This guide provides a detailed framework for designing and executing robust HTS campaigns focused on identifying novel, active quinoline derivatives, with an emphasis on the scientific rationale behind each step.
The High-Throughput Screening Workflow: A Strategic Funnel
A successful HTS campaign is not merely a large-scale experiment but a multi-stage funnel designed to efficiently identify and validate promising compounds.[8][9] The process systematically reduces a large, diverse chemical library to a small number of high-quality, validated hits.
Caption: The High-Throughput Screening Funnel.
PART 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reliable assay.[6] This phase involves developing a miniaturized biological assay that is sensitive, reproducible, and cost-effective, allowing for the screening of thousands of compounds per day.[7][10]
The Causality of Assay Choice
The choice of assay technology is dictated by the biological target. For instance, when screening for quinoline-based kinase inhibitors, a common application, Fluorescence Polarization (FP) is an excellent choice.[11]
Why choose Fluorescence Polarization? FP measures the change in the tumbling rate of a fluorescently labeled molecule (a "tracer") in solution.[12]
-
Homogeneous Format: It's a "mix-and-read" assay, requiring no separation or washing steps, which is ideal for automation.
-
Direct Binding Measurement: It directly measures the displacement of a fluorescent tracer from the kinase's active site by a competitive inhibitor (the quinoline derivative). A potent inhibitor will displace the tracer, which then tumbles rapidly, resulting in a low polarization signal.[13]
-
Reduced Interference: Compared to simple fluorescence intensity assays, FP is less susceptible to interference from colored or autofluorescent compounds.[13]
The Z'-Factor: A Self-Validating System
An assay's quality is not subjective. It is quantified using the Z'-factor, a statistical parameter that measures the separation between positive and negative controls.[14][15]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where pos and neg refer to the positive and negative controls, respectively.
The Z'-factor provides a clear benchmark for assay suitability.[14]
During development, parameters are systematically optimized to achieve a Z' ≥ 0.5. This includes titrating enzyme and tracer concentrations, determining optimal incubation times, and assessing tolerance to DMSO (the solvent for library compounds).[11]
| Parameter | Purpose | Target Value |
| Enzyme Concentration | Ensure sufficient signal and catalytic activity. | Typically at or below the Km for the substrate. |
| Tracer Concentration | Provide a stable, detectable fluorescence signal. | ~1-10 nM, depending on fluorophore brightness. |
| DMSO Tolerance | Ensure compound solvent does not inhibit the assay. | <1% final concentration, assay stable up to 5%.[11][18] |
| Incubation Time | Allow the binding reaction to reach equilibrium. | As short as possible while maintaining a stable signal. |
| Z'-Factor | Quantify assay quality and robustness. | ≥ 0.5 [14][16] |
| Table 1: Key Parameters for Assay Optimization. |
PART 2: Screening, Data Analysis, and Hit Triage
With a validated assay, the primary screen can commence. This involves testing every compound in the quinoline library at a single, high concentration (typically 10-20 µM).
Data Analysis and Hit Identification
Raw data from the plate reader is normalized to account for plate-to-plate and well-to-well variability. A common method is percent inhibition, calculated relative to the positive and negative controls on each plate.
% Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
A "hit" is defined as a compound that exceeds a certain inhibition threshold, typically 3 standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).
Hit Triage: Separating True Hits from Artifacts
A critical error in early-stage drug discovery is pursuing false positives.[19] Many initial hits are not true inhibitors but are "Pan-Assay Interference Compounds" or PAINS.[20] These compounds interfere with assay technologies through various mechanisms like chemical reactivity, aggregation, or fluorescence quenching.[21][22]
The causality behind hit triage is resource preservation. Wasting time and money on compounds that are not optimizable is a major bottleneck.[19][21] Therefore, a rigorous triage process is essential.
Caption: Decision workflow for hit triage and validation.
Key Triage Steps:
-
PAINS Filtering: Hits are checked against established computational filters that identify substructures known to cause assay interference.[20][23] Common quinoline-related PAINS substructures include those prone to acting as redox cyclers or Michael acceptors.[22]
-
Chemical Clustering: Compounds are grouped by chemical similarity. A cluster of related active compounds provides higher confidence than a "singleton" (a single active structure), as it may indicate an emerging structure-activity relationship (SAR).[19]
-
Hit Confirmation: The highest-priority compounds are re-ordered as dry powders and re-tested in the primary assay to confirm activity.[9] This step eliminates hits that may have been due to library plating errors or compound degradation.
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50). This is a crucial metric for prioritizing compounds.[9]
PART 3: Detailed Protocol - FP-Based Kinase Inhibition Assay
This protocol provides a step-by-step methodology for a typical Fluorescence Polarization (FP) assay to screen for quinoline-based inhibitors of a protein kinase.
Materials and Reagents
-
Kinase: Purified, active enzyme (e.g., RIP1 Kinase).[11]
-
Fluorescent Tracer: A high-affinity ligand for the kinase labeled with a fluorophore (e.g., fluorescein-labeled Necrostatin-1).[11]
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100. The detergent is critical to prevent compound aggregation.[21]
-
Compound Plates: 384-well, low-volume, black plates containing pre-dispensed quinoline derivatives from the screening library.
-
Controls: A known inhibitor (Positive Control) and DMSO (Negative Control).
-
Plate Reader: Capable of measuring fluorescence polarization.
Experimental Protocol
Step 1: Reagent Preparation
-
Thaw all reagents (Kinase, Tracer) on ice.
-
Prepare a 2X Kinase solution in Assay Buffer.
-
Prepare a 2X Tracer solution in Assay Buffer. Causality Check: Preparing 2X solutions allows for the addition of equal volumes to the compound plates, simplifying liquid handling and minimizing pipetting errors.
Step 2: Assay Plate Preparation
-
The quinoline library is typically provided in 384-well plates with compounds dissolved in 100% DMSO.
-
Using an automated liquid handler (e.g., Echo acoustic dispenser), transfer ~50 nL of compound solution from the library plate to the destination assay plate.
-
Designate columns for controls:
-
Negative Control (0% Inhibition): Add DMSO only.
-
Positive Control (100% Inhibition): Add a saturating concentration of a known inhibitor.
-
Step 3: Reagent Addition and Incubation
-
Add 5 µL of 2X Kinase solution to each well of the assay plate.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the test compounds to bind to the kinase before the tracer is introduced.
-
Add 5 µL of 2X Tracer solution to all wells. The final volume is now 10 µL.
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
Step 4: Data Acquisition
-
Read the plates on a fluorescence polarization-capable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm Ex / 535 nm Em for fluorescein).
-
The output will be in millipolarization units (mP).
Step 5: Data Analysis
-
Calculate the Z'-factor for each plate using the control wells to ensure data quality.
-
Normalize the data for all test wells to percent inhibition.
-
Flag all compounds exceeding the pre-defined hit threshold for further triage.
References
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Available at: [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006).
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Pan-assay interference compounds. Wikipedia. Available at: [Link]
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High-throughput screening. Wikipedia. Available at: [Link]
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Vincent, F., Loria, P. M., Weston, A. D., Steppan, C. M., Doyonnas, R., Wang, Y. M., Rockwell, K. L., & Peakman, M. C. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology. Available at: [Link]
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Z-factor. On HTS. Available at: [Link]
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Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
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Assay Development for High-Throughput Drug Screening. JoVE. Available at: [Link]
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Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. BioAscent. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Z-factor. Grokipedia. Available at: [Link]
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Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. Available at: [Link]
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Optimizing Your Hit Identification Strategy. Evotec. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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What are PAINS?. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Available at: [Link]
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A new genre of fluorescence recovery assay to evaluate polo-like kinase 1 ATP-competitive inhibitors. RSC Publishing. Available at: [Link]
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Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Wiley Online Library. Available at: [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link]
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Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. Available at: [Link]
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Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. PubMed. Available at: [Link]
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A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. Available at: [Link]
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Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical & P harmaceutical Research. Available at: [Link]
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Review of Quinoline Derivatives. JETIR. Available at: [Link]
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Application Notes & Protocols: 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (QM-Butynol) as a Selective Chemical Probe for Q-Kinase 1 (QK1)
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol as a novel chemical probe.
Abstract
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its versatile structure allows for precise interaction with various biological targets, most notably the ATP-binding pocket of protein kinases.[3] This document introduces 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol , hereafter referred to as QM-Butynol , a novel, potent, and selective chemical probe developed for the study of Q-Kinase 1 (QK1), a newly identified serine/threonine kinase implicated in oncogenic signaling pathways. QM-Butynol's unique structure, featuring a terminal acetylenic alcohol group, provides a valuable tool for interrogating QK1's biological function, validating it as a therapeutic target, and serving as a foundational molecule for future drug discovery efforts.[4]
Introduction to QM-Butynol: A QK1-Targeted Probe
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective chemical probes to study individual kinases is essential for dissecting their roles in complex signaling networks.[5] The quinoline scaffold has been extensively explored for kinase inhibitor development due to its ability to form key hydrogen bonds and engage in hydrophobic interactions within the kinase active site.[3][6]
QM-Butynol emerges from this legacy as a highly specialized tool. It was designed to selectively target QK1, a kinase overexpressed in certain solid tumors and associated with poor prognosis. The molecule's design incorporates the well-established kinase-binding properties of the quinoline ring with the unique chemical characteristics of an acetylenic alcohol. This combination offers a distinct pharmacological profile, making QM-Butynol an ideal probe for both in vitro biochemical assays and cell-based studies of QK1 signaling.
Physicochemical Properties of QM-Butynol
| Property | Value |
| IUPAC Name | 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol |
| Abbreviation | QM-Butynol |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol, and Methanol. Poorly soluble in water. |
| Purity | >98% (as determined by HPLC) |
| Storage | Store at -20°C, protect from light. For stock solutions, aliquot and store at -80°C. |
Mechanism of Action and Target Engagement
QM-Butynol is a Type I kinase inhibitor, meaning it binds to the active conformation of QK1 in the ATP-binding pocket. The quinoline nitrogen is hypothesized to act as a hinge-binding motif, forming a critical hydrogen bond with the backbone amide of a key residue in the hinge region of QK1. The terminal alkyne and methyl groups are projected into a hydrophobic pocket, while the tertiary alcohol may form additional interactions, contributing to its selectivity over other kinases.
Caption: Hypothesized binding mode of QM-Butynol within the QK1 active site.
Experimental Protocols & Applications
Application 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of QM-Butynol against the QK1 enzyme. This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Principle: As QK1 consumes ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based reagent is used to measure the remaining ATP, producing a luminescent signal.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of QM-Butynol in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of QM-Butynol in DMSO. The final assay concentration will be 100-fold lower.
-
Prepare the Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Prepare the QK1 enzyme and its specific peptide substrate in Kinase Reaction Buffer.
-
Prepare ATP solution in Kinase Reaction Buffer at a concentration equal to the Kₘ for QK1.
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted QM-Butynol or DMSO (vehicle control) to the wells of a 384-well white assay plate.
-
Add 50 µL of the QK1 enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 50 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure remaining ATP by adding 100 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the QM-Butynol concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Representative Data (Hypothetical):
| Target | IC₅₀ (nM) |
| QK1 | 25.3 |
| PKA | >10,000 |
| CDK2 | >10,000 |
| SRC | 8,500 |
Application 2: Cellular Target Engagement with CETSA
Objective: To confirm that QM-Butynol directly binds to and stabilizes QK1 in a cellular context using the Cellular Thermal Shift Assay (CETSA™).
Principle: The binding of a ligand (QM-Butynol) to its target protein (QK1) often increases the protein's thermal stability. When heated, unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol Steps:
-
Cell Treatment:
-
Culture a QK1-expressing cell line (e.g., MCF-7) to ~80% confluency.
-
Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of QM-Butynol (e.g., 10 µM) for 1 hour at 37°C.
-
-
Lysate Preparation and Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells (e.g., via freeze-thaw cycles).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant (lysate) into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
-
Fractionation and Analysis:
-
Separate the soluble fraction from the heat-induced aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble QK1 remaining at each temperature for both vehicle- and QM-Butynol-treated samples by Western blotting using a QK1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble QK1 (relative to the unheated control) against the temperature for both treatment groups.
-
A rightward shift in the melting curve for the QM-Butynol-treated sample indicates target engagement and stabilization.
-
Application 3: Probing the QK1 Downstream Signaling Pathway
Objective: To assess the functional consequence of QK1 inhibition by measuring the phosphorylation status of its downstream substrate, Substrate-X (pSub-X), in cells.
Caption: Inhibition of the QK1 signaling cascade by QM-Butynol.
Protocol Steps:
-
Cell Treatment:
-
Plate a QK1-dependent cancer cell line in 6-well plates.
-
Once the cells reach ~70% confluency, serum-starve them overnight to reduce basal signaling.
-
Pre-treat the cells with increasing concentrations of QM-Butynol (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.
-
Stimulate the pathway by adding the appropriate growth factor for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for pSub-X.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total QK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
A dose-dependent decrease in the pSub-X signal upon treatment with QM-Butynol confirms on-target pathway inhibition.
-
References
- FCAD Group.
- Taylor & Francis. Acetylenic – Knowledge and References.
- Asian Journal of Chemistry. Synthesis of C6 Acetylenic Alcohols.
- E3S Web of Conferences. Research of the synthesis of new acetylene aminoalcohols.
- ResearchGate. Synthesis of (4-(quinolin-5-ylamino)butanol) and...
- ACS Publications. Addition of Oxy Compounds to Acetylenic Alcohols.
- PMC. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
- Frontiers. Discovery of 2-(4-Acrylamidophenyl)
- An Overview: The biologically important quninoline deriv
- PMC.
- MDPI. Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- IS MUNI. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2.
- PrepChem.com.
- MDPI.
- PMC. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.
- Scirp.org. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.
- PubMed. Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid...
- PMC. Biologically Active Quinoline and Quinazoline Alkaloids Part II.
- TCI Chemicals. 2-Methyl-4-phenyl-3-butyn-2-ol.
- OECD Existing Chemicals D
- New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity...
- RSC Publishing. Quinoline-derived two-photon sensitive quadrupolar probes.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- PMC.
- PMC. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. is.muni.cz [is.muni.cz]
- 6. mdpi.com [mdpi.com]
Formulation of quinoline compounds for in vitro testing
Application Note: Formulation of Quinoline Compounds for In Vitro Testing
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Quinoline compounds—characterized by their heterocyclic aromatic core—are highly privileged scaffolds in drug discovery, frequently utilized in the development of antimalarials, kinase inhibitors, and antiretrovirals[1]. However, their physicochemical properties present a significant bottleneck during in vitro testing. Quinolines are typically hydrophobic and act as weak bases, making them highly susceptible to precipitation in neutral physiological buffers.
This technical guide provides a comprehensive, causality-driven framework for formulating quinoline compounds. By understanding the thermodynamic drivers of solubility and the biological limits of solvent toxicity, researchers can establish self-validating protocols that ensure accurate, reproducible in vitro dose-response data.
Physicochemical Causality: The "Why" Behind the Formulation
To formulate a quinoline effectively, one must understand the molecular behavior of the compound in solution.
-
The pKa and the Free Base Problem: The nitrogen atom in the quinoline ring typically has a pKa of approximately 8.0[2]. In standard cell culture media (pH ~7.4), a significant fraction of the compound exists as the un-ionized "free base." This form is highly hydrophobic (high LogP) and resists aqueous solvation.
-
The Solvent-Shift Nucleation Phenomenon: Dimethyl sulfoxide (DMSO) is the universal solvent for hydrophobic stocks because its high dielectric constant and hydrogen-bond acceptor properties disrupt the crystalline lattice of the solid compound[3]. However, when this DMSO stock is introduced into aqueous media, the rapid shift in solvent polarity forces the hydrophobic free base to exceed its metastable zone width. If not managed correctly, the compound will nucleate and crash out of solution, leading to false-negative efficacy data.
-
Cytotoxicity of the Vehicle: DMSO intercalates into lipid bilayers. At concentrations above 0.5% v/v, it induces membrane thinning, pore formation, and off-target transcriptional changes, which fundamentally confound assay results[4].
Quantitative Formulation Parameters
The table below summarizes the operational limits for various solvent systems when formulating quinolines for cell-based assays.
| Solvent System | Target Quinoline Profile | Max Recommended Stock Conc. | Max Final Assay Conc. (v/v) | Cytotoxicity Risk |
| 100% DMSO | High LogP, un-ionized free base | 10–50 mg/mL | ≤ 0.1% (Ideal) to 0.5% | Moderate (if >0.5%) |
| Acidified Water | Low LogP, salt forms (e.g., HCl) | 1–5 mg/mL | 10% | Low |
| DMSO + Co-solvents | Highly recalcitrant, prone to crashing | 5–20 mg/mL | 0.1% DMSO + trace PEG | Moderate to High |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate built-in physical and biological checks to ensure the integrity of the formulation.
Protocol A: Preparation of High-Concentration Master Stocks (DMSO)
Objective: Achieve complete molecular dispersion of the solid compound.
-
Calculation & Weighing: Calculate the required mass for a 10–50 mg/mL stock. Weigh the quinoline powder using an analytical balance in a low-humidity environment.
-
Solvation: Add the appropriate volume of sterile, anhydrous DMSO.
-
Energy Input (Causality): Vortex the mixture thoroughly for 1–2 minutes, then place the vial in an ultrasonic bath for 10–15 minutes[3]. Why? Sonication provides the activation energy required to break the intermolecular forces of highly crystalline quinoline powders, ensuring complete dissolution rather than mere suspension.
-
Aliquoting & Storage: Divide the clear solution into single-use aliquots and store at -20°C or -80°C[3].
-
Self-Validating Check: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water into the stock, prematurely precipitating the compound. Single-use aliquots validate that the solvent remains anhydrous across multiple experiments.
-
Protocol B: Preparation of Aqueous Working Dilutions
Objective: Transition the compound into physiological media without triggering nucleation.
-
Pre-Warming: Warm the cell culture media to 37°C. Cold media drastically reduces the solubility threshold of the compound.
-
The Dropwise Method: While vigorously vortexing the pre-warmed media, add the DMSO stock solution dropwise.
-
Causality: Rapid bolus injection creates localized zones of high water concentration, forcing the quinoline to nucleate into irreversible aggregates. Dropwise addition ensures rapid dispersion and prevents localized supersaturation.
-
-
Concentration Limits: Ensure the final DMSO concentration in the cell culture medium remains strictly at or below 0.5%, ideally targeting 0.1%[4].
Protocol C: Rescuing Recalcitrant Quinolines (pH & Co-Solvency)
If the compound precipitates during Protocol B, employ the following rescue strategies:
-
pH Adjustment: Because quinolines are weak bases, adjusting the buffer pH 1–2 units below the compound's pKa (e.g., pH 6.0–6.5) protonates the nitrogen atom, forming a highly soluble salt[2].
-
Co-Solvent Systems: If pH adjustment is biologically incompatible with your cell line, utilize a co-solvent system. Mix the DMSO pre-stock with PEG300, followed by Tween 80, and finally saline/media, mixing thoroughly between each step[3].
Quality Control: Validating the Formulation
Before applying the formulated quinoline to in vitro cultures, the system must validate its own success.
-
Physical Validation (Tyndall Effect): Shine a focused light beam (e.g., a laser pointer) through the final media dilution. If the beam path is visible (scattering), sub-visible micro-precipitates have formed. The solution must be discarded, and Protocol C must be employed.
-
Biological Validation (Vehicle Control): Always run a parallel control containing the exact solvent concentration (e.g., 0.1% DMSO) without the quinoline. If the vehicle control shows a >5% deviation in cell viability compared to untreated media, the solvent system is actively confounding the assay and must be diluted further[4].
Mechanistic Workflow Diagram
Figure 1: Decision tree for the formulation and quality control of quinoline compounds in vitro.
References
-
Chen, R., et al. "Improving the anti-HIV-1 activity and solubility of poorly water-soluble DAPYs by heteroaromatic replacement strategy: From naphthalene-DAPYs to quinoline-DAPYs." Bioorganic Chemistry, PubMed. Available at:[Link]
Sources
- 1. Improving the anti-HIV-1 activity and solubility of poorly water-soluble DAPYs by heteroaromatic replacement strategy: From naphthalene-DAPYs to quinoline-DAPYs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Norglaucine hydrochloride | 39945-41-0 | Benchchem [benchchem.com]
Application Note: LC-MS/MS Method Development and Validation for the Quantification of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol
Introduction
2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (CAS: 831235-65-5) is a structurally unique alkynyl quinoline derivative. Quinolines are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of antimalarial agents, kinase inhibitors, and novel antimicrobial therapeutics. The presence of the terminal tertiary alcohol and the alkyne linker provides a highly versatile handle for click chemistry (CuAAC) and cross-coupling reactions, making this compound a critical building block in targeted drug discovery.
For researchers and bioanalytical scientists, the accurate quantification of this compound in biological matrices (e.g., plasma, serum) is essential for pharmacokinetic (PK) profiling, metabolic stability assays, and synthetic reaction monitoring. This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored specifically for the bioanalysis of this analyte.
Methodological Rationale & Causality
To ensure analytical trustworthiness, every parameter in this method has been optimized based on the physicochemical properties of the analyte.
Sample Preparation Strategy
Protein precipitation (PPT) utilizing acetonitrile was selected over Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the moderately hydrophobic alkynyl quinoline. Implementing PPT in a 96-well format maximizes throughput and maintains high analytical accuracy and precision for drug discovery environments[1].
Chromatographic Causality
A sub-2 µm C18 stationary phase is employed to leverage Ultra-High-Performance Liquid Chromatography (UHPLC) resolution. The mobile phase incorporates 0.1% formic acid .
-
The Causality: The quinoline nitrogen is weakly basic ( pKa ~ 4.9). The acidic modifier ensures the nitrogen remains fully protonated throughout the chromatographic run. This prevents secondary interactions with residual silanols on the stationary phase (which causes peak tailing) and pre-forms the [M+H]+ ion in solution, drastically improving Electrospray Ionization (ESI) efficiency.
Mass Spectrometry & Fragmentation Pathways
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The precursor ion [M+H]+ is observed at m/z 212.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, structure-driven fragmentation, which aligns with established mass spectral behaviors for low molecular mass quinolines[2].
-
Quantifier Transition ( m/z 212.1 → 194.1): Driven by the facile dehydration of the tertiary alcohol moiety, resulting in a neutral loss of water (-18 Da).
-
Qualifier Transition ( m/z 212.1 → 154.1): Occurs via the cleavage of the tertiary alcohol group, resulting in the neutral loss of acetone (-58 Da) and the formation of a highly stable 4-ethynylquinoline product ion.
ESI-MS/MS fragmentation pathways for 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.
Experimental Protocol
This protocol is designed as a self-validating system . System Suitability Test (SST) injections and Quality Control (QC) samples at three concentration levels (LQC, MQC, HQC) are embedded within the run. The analytical batch is only accepted if the SST demonstrates a signal-to-noise (S/N) ratio > 10 at the Lower Limit of Quantification (LLOQ) and QCs fall within ±15% of their nominal concentrations.
Reagents & Materials
-
Analyte: 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (Reference Standard, >98% purity).
-
Internal Standard (IS): Quinoline-d7 or a structurally similar stable isotope-labeled analog.
-
Solvents: LC-MS grade Acetonitrile (MeCN), Water ( H2O ), and Formic Acid (FA).
-
Matrix: Blank rat or human plasma (K2EDTA).
Step-by-Step Sample Preparation Workflow
-
Aliquot: Transfer 50 µL of plasma sample (blank, standards, QCs, or unknowns) into a 96-well collection plate.
-
Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL in 50% MeCN) to all wells except double blanks. Vortex briefly.
-
Protein Precipitation: Add 150 µL of ice-cold 100% MeCN to each well to crash the plasma proteins.
-
Mixing & Centrifugation: Seal the plate and vortex at 1000 rpm for 2 minutes. Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well autosampler plate.
-
Dilution (Optional but Recommended): Dilute the extract with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.
High-throughput protein precipitation and LC-MS/MS bioanalytical workflow.
LC-MS/MS Conditions
Table 1: UHPLC Gradient Conditions
-
Column: C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 0.40 | 95 | 5 |
| 0.5 | 0.40 | 95 | 5 |
| 2.5 | 0.40 | 10 | 90 |
| 3.5 | 0.40 | 10 | 90 |
| 3.6 | 0.40 | 95 | 5 |
| 5.0 | 0.40 | 95 | 5 |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
-
Ionization Source: ESI Positive
-
Capillary Voltage: 4.5 kV
-
Source Temperature: 500°C
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) |
| 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (Quantifier) | 212.1 | 194.1 | 60 | 25 |
| 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (Qualifier) | 212.1 | 154.1 | 60 | 35 |
| Internal Standard (Quinoline-d7) | 137.1 | 110.1 | 50 | 30 |
Method Validation Summary
The method was fully validated in accordance with the FDA's 2018 Guidance for Industry on Bioanalytical Method Validation[3]. The assay demonstrated excellent linearity, precision, and accuracy, confirming its reliability for routine bioanalysis.
Table 3: Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Result | FDA Acceptance Criteria[3] |
| Linear Range | 1.0 – 1000 ng/mL ( r2 > 0.995) | r2 ≥ 0.990 |
| LLOQ | 1.0 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (CV%) | 3.2% – 7.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 4.1% – 8.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -4.5% to +5.2% | ± 15% (± 20% at LLOQ) |
| Matrix Effect | 92.4% ± 4.1% | Consistent across 6 matrix lots |
| Extraction Recovery | 88.5% ± 5.3% | Consistent and reproducible |
References
-
Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Higher throughput bioanalysis by automation of a protein precipitation assay using a 96-well format with detection by LC-MS/MS Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry Source: Ulster University Institutional Repository / Elsevier URL: [Link]
Sources
Application Note: Preclinical Evaluation of Novel Quinoline Derivatives as Antibacterial Agents
Introduction & Mechanistic Grounding
The quinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized in the fluoroquinolone class of broad-spectrum antibiotics (e.g., ciprofloxacin). As antimicrobial resistance (AMR) escalates—driven heavily by target-site mutations—there is a critical need to synthesize and evaluate novel quinoline derivatives that can bypass existing resistance mechanisms.
Causality of Action: Why Quinolines Work
To design an effective testing protocol, one must first understand the molecular target. Quinolines primarily target bacterial type II topoisomerases: DNA gyrase (GyrA/GyrB subunits) in Gram-negative bacteria and Topoisomerase IV (ParC/ParE subunits) in Gram-positive bacteria[1].
Rather than simply inhibiting the enzyme, quinolines act as enzyme poisons. They stabilize the transient DNA-enzyme cleavage complex[2]. This stabilization physically blocks the movement of the replication fork. At lower concentrations, this stalls replication (bacteriostatic effect); at higher concentrations, the accumulation of trapped complexes leads to irreversible double-stranded DNA fragmentation and rapid cell death (bactericidal effect)[2].
Caption: Mechanism of quinoline-induced cell death via DNA gyrase/Topo IV inhibition.
Experimental Workflow Strategy
Evaluating a novel quinoline derivative requires a tiered approach. Planktonic susceptibility (MIC/MBC) establishes the baseline potency. However, because clinical efficacy depends on the rate of bacterial killing and the ability to penetrate extracellular matrices, Time-Kill Kinetics and Biofilm Inhibition assays are mandatory subsequent steps.
Caption: Sequential experimental workflow for evaluating quinoline derivative antibacterial activity.
Detailed Methodologies & Self-Validating Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)
Rationale & Causality: We utilize the broth microdilution method as dictated by the3[3]. Cation-adjusted Mueller-Hinton broth (CAMHB) is explicitly chosen because physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) are required to accurately assess quinolone activity, as these ions can chelate the drug and artificially inflate MIC values if not standardized.
System Validation Controls:
-
Sterility Control: Uninoculated CAMHB (must remain optically clear).
-
Growth Control: Inoculated CAMHB + Vehicle (e.g., 1% DMSO) to ensure the solvent does not inhibit growth.
-
Quality Control (QC) Strain: E. coli ATCC 25922 treated with a reference fluoroquinolone (e.g., Ciprofloxacin) to ensure the assay performs within CLSI acceptable ranges.
Step-by-Step Procedure:
-
Inoculum Preparation: Grow the test strain overnight on a non-selective agar plate. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline derivative in CAMHB (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound. Incubate statically at 35°C for 16–20 hours.
-
MIC Determination: The MIC is the lowest concentration that completely inhibits visible bacterial growth. (Optional: Add 0.05% resazurin dye; a color change from blue to pink indicates metabolic viability).
-
MBC Determination: Aspirate 10 µL from all optically clear wells and spot onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.
Protocol B: Time-Kill Kinetics
Rationale & Causality: While MIC provides an inhibitory threshold, it does not describe the rate of bacterial death. Because quinolines target DNA replication, they exhibit concentration-dependent killing[4]. This assay tracks the pharmacodynamics of the derivative over 24 hours to definitively classify it as bacteriostatic or bactericidal[5].
System Validation Controls:
-
Log-Phase Verification: An untreated growth control must reach stationary phase ( ≈109 CFU/mL) by 24 hours, validating that the bacteria were actively dividing and susceptible to DNA-targeting agents.
-
Limit of Detection (LOD): Plating 100 µL of undiluted sample yields an LOD of 10 CFU/mL (1 log₁₀). A bactericidal effect is strictly defined as a ≥3 log₁₀ CFU/mL decrease from the initial inoculum[5].
Step-by-Step Procedure:
-
Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.
-
Add the quinoline derivative to separate flasks at concentrations of 0.5× , 1× , 2× , and 4× the predetermined MIC.
-
Incubate the cultures at 37°C with shaking (150 rpm) to ensure uniform drug exposure.
-
At specific time intervals (0, 2, 4, 6, 8, and 24 hours), extract 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile PBS and spread 100 µL onto agar plates.
-
Incubate plates for 24 hours and count colonies to calculate CFU/mL. Plot Log₁₀ CFU/mL versus time.
Protocol C: Biofilm Inhibition Assay (Crystal Violet Method)
Rationale & Causality: Bacterial biofilms are encased in an exopolysaccharide matrix that severely limits drug penetration. Standard MICs are often ineffective against biofilms. The 6 provides a robust, high-throughput way to quantify total biofilm biomass inhibition by the novel quinoline[6].
System Validation Controls:
-
Blank Control: Media + Compound (No bacteria). This is critical to subtract background absorbance, as some quinoline derivatives or media components may non-specifically bind to the polystyrene plate or the crystal violet dye.
-
Positive Control: Untreated bacteria to establish the 100% biofilm formation baseline.
Step-by-Step Procedure:
-
Seeding: Dilute an overnight culture to an OD₆₀₀ of 0.01 in Tryptic Soy Broth supplemented with 1% glucose (to promote biofilm formation).
-
Treatment: Add 100 µL of the bacterial suspension and 100 µL of the quinoline derivative (at sub-MIC to 2× MIC concentrations) into a 96-well flat-bottom polystyrene plate.
-
Incubation: Incubate statically (without shaking) at 37°C for 24 to 48 hours to allow biofilm maturation[6].
-
Washing: Carefully aspirate the media and wash the wells three times with 200 µL of sterile PBS to remove non-adherent (planktonic) cells. Allow the plate to air dry.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15 minutes[6].
-
Solubilization & Quantification: Wash the plate four times with distilled water to remove excess dye. Add 200 µL of 30% acetic acid (or 95% ethanol) to solubilize the bound crystal violet.
-
Transfer 125 µL of the solubilized dye to a new plate and measure absorbance at 595 nm using a microplate reader. Calculate the percentage of inhibition relative to the positive control.
Quantitative Data Presentation
To effectively evaluate the therapeutic window and efficacy of a synthesized quinoline derivative, data from the aforementioned protocols must be synthesized. Below is a representative data structure comparing a hypothetical novel derivative ("Compound X") against a clinical standard.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Time-Kill (Log₁₀ Reduction at 24h, 4× MIC) | Biofilm Inhibition (%) at 1× MIC |
| Compound X | S. aureus (MRSA) | 0.5 | 1.0 | 2 (Bactericidal) | > 3.5 | 82 ± 4.1% |
| Compound X | E. coli ATCC 25922 | 2.0 | 8.0 | 4 (Bactericidal) | 3.1 | 65 ± 5.2% |
| Ciprofloxacin | S. aureus (MRSA) | 16.0 | >64 | >4 (Resistant) | 1.2 | 15 ± 2.8% |
Interpretation Note: Compound X demonstrates potent bactericidal activity and successfully circumvents the resistance mechanisms present in the MRSA strain, while also exhibiting superior matrix penetration capabilities in the biofilm assay.
References
-
Title: DNA Gyrase as a Target for Quinolones. Source: nih.gov. URL:[Link]
-
Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Source: mdpi.com. URL: [Link]
-
Title: Antibacterial activity and mechanism of naphthoquine phosphate against ceftazidime-resistant Acinetobacter baumannii via cell membrane disruption and ROS induction. Source: frontiersin.org. URL: [Link]
-
Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: researchgate.net. URL: [Link]
-
Title: Highly Active Small Aminated Quinolinequinones against Drug-Resistant Staphylococcus aureus and Candida albicans. Source: mdpi.com. URL:[Link]
Sources
- 1. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial activity and mechanism of naphthoquine phosphate against ceftazidime-resistant Acinetobacter baumannii via cell membrane disruption and ROS induction [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic In Vitro Screening of Novel Chemical Entities (NCEs) for Anti-Inflammatory Activity
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide
Introduction & Mechanistic Rationale
The discovery and validation of anti-inflammatory Novel Chemical Entities (NCEs) require a rigorous, multi-tiered screening cascade. As a Senior Application Scientist, I frequently observe that the failure of NCEs in late-stage preclinical models often stems from a lack of rigorous mechanistic validation during early in vitro screening. Phenotypic efficacy (e.g., reduction of a cytokine) must be explicitly linked to specific target engagement (e.g., direct enzyme inhibition vs. upstream transcriptional suppression).
To achieve this, we exploit the highly conserved Toll-like Receptor 4 (TLR4) / Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling axis. When macrophages are stimulated with Lipopolysaccharide (LPS), TLR4 activation triggers the degradation of IκBα, allowing NF-κB to translocate to the nucleus and transcribe pro-inflammatory genes such as Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[1].
Caption: LPS-induced TLR4/NF-κB inflammatory signaling pathway in macrophages.
Quantitative Assay Strategy
A robust screening funnel moves from high-physiological-relevance phenotypic assays to high-specificity biochemical assays. The table below summarizes the quantitative parameters of the assays detailed in this guide.
| Assay Type | Target / Readout | Physiological Relevance | Throughput | Typical IC50 Range | Primary Utility |
| Macrophage Phenotypic Screen | NO (Griess) / Cytokines (ELISA) | High (Intact cellular signaling) | Medium-High (96/384-well) | 1 - 50 µM | Primary screening for general anti-inflammatory efficacy. |
| Transcriptional Reporter | NF-κB (Dual-Luminescence) | Medium (Engineered promoter) | High (384-well) | 0.1 - 10 µM | Differentiating upstream signaling vs. downstream enzyme inhibition. |
| Biochemical Enzymatic | COX-2 Peroxidase (Fluorescence) | Low (Purified recombinant enzyme) | High (384/1536-well) | 10 - 500 nM | Validating direct target engagement and enzymatic IC50. |
Detailed Experimental Protocols
Every protocol below is designed as a self-validating system . In drug discovery, a protocol must inherently prove that its results are not artifacts of cytotoxicity, transfection variance, or compound autofluorescence.
Protocol 1: Cell-Based Phenotypic Screening (RAW 264.7 Macrophages)
Rationale & Causality: The murine RAW 264.7 macrophage cell line is the gold standard for primary NCE screening because it possesses a highly preserved, robust TLR4-mediated innate immune response that closely mimics primary macrophages, but with the scalability required for HTS[1]. We measure Nitric Oxide (NO) via the Griess reagent because NO is a direct, stable surrogate for iNOS activity, which is heavily upregulated by NF-κB[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using high-glucose DMEM (10% FBS). Incubate overnight at 37°C, 5% CO2.
-
NCE Pre-incubation (Critical Step): Pre-treat cells with the NCE (e.g., 1, 10, 50 µM) for 2 hours prior to LPS stimulation. Causality: This allows the lipophilic NCE to reach intracellular equilibrium and engage cytosolic targets before the massive, rapid transcriptional wave induced by LPS[1].
-
Stimulation: Add 1 µg/mL LPS (Escherichia coli O111:B4) to all wells except the negative control. Incubate for 22–24 hours[1].
-
NO Measurement: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4). Incubate for 10 mins in the dark and read absorbance at 540 nm.
Self-Validation & Quality Control:
-
Viability Counter-Screen: A reduction in NO could simply mean the NCE killed the cells. You must run an MTT or CellTiter-Glo viability assay on the remaining cells in the source plate. A valid anti-inflammatory hit must show >90% cell viability compared to the vehicle control.
-
Positive Control: Include a known anti-inflammatory agent (e.g., Dexamethasone or Parthenolide) to validate assay dynamic range.
Protocol 2: Transcriptional Mechanism Validation (NF-κB Reporter Assay)
Rationale & Causality: If an NCE reduces NO and PGE2 in Protocol 1, it could be directly inhibiting the iNOS/COX-2 enzymes, or it could be preventing their transcription. To isolate transcriptional suppression, we utilize a dual-luciferase reporter assay[2].
Step-by-Step Methodology:
-
Transfection: Co-transfect RAW 264.7 or HEK293 cells with a pNF-κB-luc plasmid (Firefly luciferase driven by NF-κB binding motifs) and a pRL-SV40 plasmid (Renilla luciferase driven by a constitutive SV40 promoter) using a liposomal transfection reagent[2].
-
Treatment: After 12–24 hours of transfection, pre-treat cells with the NCE for 2 hours, followed by stimulation with LPS (for RAW 264.7) or TNF-α (for HEK293)[2].
-
Lysis & Readout: After 8 hours of stimulation, lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly luminescence, quench it, and measure Renilla luminescence using a commercial Dual-Luciferase assay kit.
Self-Validation & Quality Control:
-
Internal Normalization: Transfection efficiency varies wildly from well to well. By calculating the ratio of Firefly luminescence (NF-κB specific) to Renilla luminescence (constitutive), the assay self-corrects for variations in cell number, viability, and transfection efficiency[2].
Protocol 3: Direct Target Engagement (Fluorometric COX-2 Inhibition Assay)
Rationale & Causality: To prove that an NCE is a direct enzymatic inhibitor of COX-2 (akin to NSAIDs like Celecoxib), we must remove the cellular context entirely. Biochemical assays utilizing purified recombinant human COX-2 isolate direct target engagement and eliminate variables like cellular permeability[3]. We utilize a fluorometric approach over colorimetric for higher sensitivity in HTS[3].
Step-by-Step Methodology:
-
Reaction Assembly: In a black 96-well plate, combine 75 µL COX Assay Buffer, 2 µL COX cofactor working solution, 1 µL of an oxidation-sensitive fluorogenic probe, 1 µL recombinant human COX-2 enzyme, and 10 µL of the NCE[3].
-
Incubation: Incubate for 5–10 minutes at 25°C to allow the NCE to bind the enzyme active site[3].
-
Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid (the native substrate)[3].
-
Kinetic Readout: Immediately measure fluorescence in kinetic mode (Ex 535 nm / Em 587 nm) for 10 minutes at 25°C. Calculate the slope of the linear portion of the curve to determine enzyme velocity[3].
Self-Validation & Quality Control:
-
Autofluorescence Subtraction: NCEs often contain conjugated aromatic ring systems that inherently fluoresce. A background control well containing the NCE and assay buffer (without Arachidonic Acid) is mandatory to subtract intrinsic compound fluorescence and prevent false negatives[3].
-
Isoform Selectivity: Run a parallel assay using recombinant COX-1 to calculate the COX-2 Selectivity Index (SI), ensuring the NCE does not cause the gastrointestinal toxicity associated with COX-1 inhibition.
Integrated Screening Workflow
The logical progression of these assays forms a rigorous funnel, ensuring that only chemically viable, mechanistically defined NCEs progress to in vivo models.
Caption: Tiered in vitro screening workflow for evaluating anti-inflammatory NCEs.
References
-
Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem. 3
-
Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC / NIH. 2
-
Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages - Frontiers. 1
Sources
- 1. Frontiers | Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages [frontiersin.org]
- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Quinoline Synthesis Technical Support Center: A Guide to Troubleshooting Unexpected Side Reactions
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a focus on troubleshooting unexpected side reactions and optimizing reaction outcomes. The following resources provide in-depth technical guidance in a question-and-answer format to address specific challenges encountered during common quinoline synthesis methodologies.
Troubleshooting Guide
This section addresses specific problems that may arise during quinoline synthesis, offering explanations for the underlying causes and providing actionable solutions.
Skraup Synthesis
Question: My Skraup reaction is extremely vigorous and difficult to control, resulting in a low yield of a tarry black substance. What is happening and how can I fix it?
Answer: The Skraup synthesis is notoriously exothermic and can proceed with uncontrollable violence, leading to the formation of complex, high-molecular-weight byproducts often described as "tar".[1] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1][2]
To mitigate this, several strategies can be employed:
-
Use of a Reaction Moderator: The most effective way to control the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[1][2][3] Boric acid can also be used for this purpose.[1][3]
-
Controlled Reagent Addition: Ensure that the reagents are mixed in the correct order. The sulfuric acid should be added slowly and carefully after the aniline, glycerol, and moderator have been combined.[1][3]
-
Gradual Heating: Apply heat gently to initiate the reaction. Once the reaction begins to bubble, the external heat source should be removed immediately, as the exothermic nature of the reaction will sustain it.[1][3]
Question: I am observing significant tar and polymer formation in my Skraup synthesis, leading to low yields and difficult purification. What is the cause and how can I prevent it?
Answer: Tar and polymer formation is a common side reaction in the Skraup synthesis, often resulting from the polymerization of the acrolein intermediate under the strongly acidic and high-temperature conditions.[3]
To minimize this:
-
Ensure Efficient Stirring: Use a robust mechanical stirrer to ensure homogenous mixing and prevent localized overheating, which can promote polymerization.[2][3]
-
Controlled Heating: As mentioned previously, careful control of the reaction temperature is crucial.
-
Use of a Moderating Agent: The addition of ferrous sulfate or boric acid can help prevent localized hotspots.[3]
-
Proper Work-up: A critical step to separate the desired quinoline from the tarry residue is a thorough work-up procedure, often involving steam distillation.[4][5]
Doebner-von Miller Synthesis
Question: My Doebner-von Miller reaction is producing a complex mixture of byproducts and resinous materials. How can I improve the selectivity and yield?
Answer: The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is prone to side reactions like the polymerization of the carbonyl substrate, especially under strong acid catalysis.[3][6]
To enhance selectivity and yield:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[6]
-
Two-Phase Solvent System: Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[3]
-
Catalyst Choice: The concentration and type of acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used, and the optimal choice can significantly impact the reaction rate and selectivity.[6]
Friedländer Synthesis
Question: My Friedländer synthesis is resulting in a very low yield or no product at all. What are the most common causes?
Answer: Several factors can contribute to low yields in the Friedländer synthesis. These include:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and dependent on the specific substrates.[7]
-
Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and side reactions.[7] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[8]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the starting materials can significantly slow down the reaction.[7]
-
Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[7][8]
Question: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical ketones.[9] The initial condensation can occur at either of the two carbonyl groups, leading to different isomers.[10]
To control regioselectivity:
-
Catalyst Selection: Employing a catalyst known to promote regioselectivity, such as specific amine catalysts, can be effective.[9]
-
Reaction Conditions: Optimizing reaction conditions, such as the slow addition of the ketone and experimenting with different reaction temperatures, can favor the formation of one isomer over the other.[9]
Combes Synthesis
Question: In my Combes quinoline synthesis, I am getting a mixture of 2-substituted and 4-substituted quinoline products. What determines this regioselectivity?
Answer: The Combes synthesis involves the reaction of an aniline with a β-diketone.[10] The formation of undesired regioisomers is a primary challenge. The initial condensation of the aniline with the β-diketone can occur at either of the two carbonyl groups, leading to different isomers upon cyclization.[10][11]
Factors influencing regioselectivity include:
-
Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone play a significant role in the rate-determining electrophilic aromatic annulation step.[11]
-
Electronic Effects: The electronic nature of the substituents on the aniline can also direct the cyclization. For example, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines when a trifluoromethyl-β-diketone is used.[11]
Frequently Asked Questions (FAQs)
Q1: How can I improve the overall yield and purity of my quinoline synthesis?
A1: Several general strategies can be employed. Optimizing reaction conditions such as temperature, reaction time, and catalyst choice is crucial.[10][12] Ensuring the purity of starting materials and using anhydrous solvents when necessary can also significantly improve outcomes.[8] Finally, a well-designed work-up and purification procedure, such as distillation, recrystallization, or chromatography, is essential for isolating a pure product.[5][13]
Q2: What are the key safety precautions for handling the reagents in quinoline synthesis?
A2: Many reagents used in quinoline synthesis are hazardous. For example, aniline is toxic and readily absorbed through the skin.[14] Nitrobenzene, often used as an oxidizing agent in the Skraup synthesis, is also highly toxic.[14] Strong acids like concentrated sulfuric acid are corrosive. Therefore, it is mandatory to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16][17][18]
Q3: How do I effectively purify my quinoline product from the tarry byproducts of a Skraup synthesis?
A3: Steam distillation is the most common and effective method for separating the volatile quinoline from the non-volatile tarry byproducts.[4][5] The crude reaction mixture is made alkaline to liberate the free quinoline base, which is then distilled with steam.[5] Further purification can be achieved through acid-base extraction and vacuum distillation.[1][13]
Q4: Can quinoline synthesis be performed under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully used for some quinoline syntheses, particularly the Friedländer synthesis.[7] This approach, often combined with microwave irradiation, can lead to shorter reaction times and easier purification.[7][9]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established methods and includes the use of ferrous sulfate as a moderator to control the reaction's exotherm.[1][3]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.
-
Gently heat the mixture. Once the reaction begins to boil, immediately remove the heat source. The exothermic reaction should sustain boiling.
-
After the initial vigorous phase subsides, reapply heat and maintain a gentle reflux for several hours.
-
Allow the reaction mixture to cool and then make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Perform steam distillation to separate the crude quinoline from the tarry residue.
-
The collected crude quinoline can be further purified by dissolving it in dilute sulfuric acid, treating it with sodium nitrite to remove any remaining aniline, re-liberating the quinoline with a strong base, and finally, performing vacuum distillation.[5]
Protocol 2: General Procedure for Friedländer Synthesis
This is a general protocol and may require optimization for specific substrates.[8][9]
Materials:
-
o-aminoaryl aldehyde or ketone
-
Methylene carbonyl compound (e.g., ketone or ester)
-
Catalyst (acid or base)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
In a round-bottom flask, dissolve the o-aminoaryl aldehyde or ketone in the chosen solvent.
-
Add the methylene carbonyl compound and the catalyst.
-
Heat the reaction mixture to the optimal temperature (this may range from room temperature to reflux).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and perform an appropriate work-up. This typically involves neutralization, extraction with an organic solvent, and washing of the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
Table 1: Effect of Catalyst on the Yield of Quinoline Product in a Friedländer Synthesis
| Catalyst | Reaction Conditions | Yield (%) |
| p-TsOH | Ethanol, Reflux | Varies with substrate |
| H₂SO₄ | Ethanol, Reflux | Varies with substrate |
| KOH | Ethanol, Reflux | Varies with substrate |
| Iodine | Solvent-free, 80°C | Often high yields |
Note: Yields are highly dependent on the specific substrates used.[7][9]
Visualizations
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Caption: Controlling the exotherm in the Skraup synthesis.
References
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Sciencelab.com. (n.d.). QUINOLINE 97% (For Synthesis) - MSDS. Retrieved from [Link]
-
S. F. Wawzonek, J. S. Buckley Jr., & G. E. Nelson. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1383–1386. [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. Retrieved from [Link]
-
PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]
-
University of Greenwich. (n.d.). Electrochemically Assisted Friedlander Reaction: Highly Efficient and Sustainable Method for Quinoline Synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
Cleanchem. (n.d.). Quinoline Impurity 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism. Retrieved from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
-
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
MDPI. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
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- 15. technopharmchem.com [technopharmchem.com]
- 16. chemos.de [chemos.de]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. oxfordlabchem.com [oxfordlabchem.com]
Technical Support Center: Overcoming Resistance to Quinoline-Based Drugs in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to quinoline-based drugs in their cancer cell line models. This guide is designed to provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying mechanisms of resistance. Our goal is to equip you with the knowledge and tools to effectively investigate and overcome these challenges in your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and observations from researchers working with quinoline-based anticancer agents.
Q1: My cancer cell line, which was initially sensitive to my quinoline-based drug, has stopped responding. What are the likely causes?
A1: This is a classic case of acquired resistance. The primary mechanisms can be broadly categorized into three areas:
-
Reduced Intracellular Drug Concentration: The most common cause is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as efflux pumps to actively remove the drug from the cell.[1][2][3]
-
Alterations in the Drug's Molecular Target: Mutations in the target protein (e.g., a specific kinase) can prevent the quinoline-based drug from binding effectively, rendering it inactive.[4][5][6] Gene amplification of the target can also lead to resistance by overwhelming the drug's inhibitory capacity.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop workarounds by activating alternative signaling pathways to compensate for the pathway being inhibited by your drug.[7][8][9] For example, if your drug targets the PI3K/Akt pathway, the cells might upregulate the MAPK/ERK pathway to maintain proliferation and survival.[8]
Q2: How can I quickly determine if my resistant cell line is overexpressing efflux pumps?
A2: A straightforward method is to perform a drug accumulation assay using a fluorescent substrate of common efflux pumps, such as Rhodamine 123.[3] If your resistant cells show lower fluorescence compared to the parental (sensitive) cells, it suggests increased efflux. You can confirm this by co-incubating the cells with a known efflux pump inhibitor (e.g., verapamil or tariquidar) and observing if fluorescence is restored.[3][10] A more definitive but resource-intensive method is to perform a Western blot to directly measure the protein levels of specific ABC transporters like P-gp.
Q3: I've confirmed that efflux pumps are not the issue. What should I investigate next?
A3: The next logical step is to investigate the molecular target of your quinoline-based drug. You should sequence the gene encoding the target protein in both your parental and resistant cell lines. This will allow you to identify any acquired mutations in the resistant cells that could be interfering with drug binding.[5][6] Sanger sequencing of the gene's coding region is a common and effective method for this.
Q4: My sequencing results came back negative for mutations in the target gene. What other possibilities should I consider?
A4: If there are no target mutations, it is highly probable that the cancer cells have activated bypass signaling pathways.[8][9] To investigate this, you can use techniques like Western blotting or phospho-kinase arrays to compare the activation status of key survival pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT) between your parental and resistant cell lines.[7] A significant increase in the phosphorylation of key proteins in a particular pathway in the resistant cells would indicate its activation.
Q5: What are the primary strategies to overcome this observed resistance in my cell lines?
A5: The main experimental strategies to overcome resistance include:
-
Combination Therapy: This is a widely used and effective approach.[11][12][13] By simultaneously targeting the primary pathway and the resistance mechanism (e.g., combining your quinoline-based drug with an efflux pump inhibitor or an inhibitor of a bypass pathway), you can often restore sensitivity.[14]
-
Development of Second-Generation Inhibitors: If resistance is due to a specific target mutation, it may be possible to design a new quinoline derivative that can effectively inhibit the mutated protein.
-
Alternative Therapeutic Approaches: Exploring other treatment modalities, such as immunotherapy or drugs with entirely different mechanisms of action, can be a viable strategy.[15][16]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to diagnose and overcome resistance to quinoline-based drugs.
Guide 1: Quantifying Drug Resistance - The IC50 Shift Assay
Objective: To quantify the degree of resistance in your cell line by comparing the half-maximal inhibitory concentration (IC50) of your quinoline-based drug in the parental (sensitive) versus the resistant cell line.
Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT or MTS)
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at a predetermined optimal density. This density should allow for logarithmic growth throughout the experiment's duration.[17]
-
Allow cells to adhere and resume proliferation for 24 hours.
-
-
Drug Treatment:
-
Prepare a serial dilution of your quinoline-based drug. A common starting point is a 10-point dilution series with a 2- or 3-fold dilution factor, spanning a wide concentration range (e.g., 1 nM to 100 µM).[18]
-
Include a vehicle-only control (e.g., DMSO).
-
Remove the old media from the cells and add the media containing the different drug concentrations.
-
-
Incubation:
-
Incubate the plates for a duration equivalent to at least two cell doubling times (typically 48-72 hours).[18]
-
-
Cell Viability Assessment:
-
Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the drug concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.[19]
-
Interpreting the Results:
| Observation | Interpretation | Next Steps |
| IC50 of resistant line is >3-fold higher than parental line. | The cell line has developed a significant level of resistance. | Proceed to investigate the mechanism of resistance (efflux pumps, target mutations, etc.). |
| IC50 of resistant line is similar to parental line. | The observed lack of response may not be due to classic resistance mechanisms. | Re-evaluate the initial observation of resistance. Check for issues with cell health or experimental setup.[20][21] |
Causality Behind Experimental Choices:
-
Optimal Seeding Density: Ensures that the cells are in a healthy, proliferative state and that the results are not confounded by factors like nutrient depletion or contact inhibition.[17]
-
Incubation Time: A period of 48-72 hours allows for multiple cell divisions, providing a sufficient window to observe the drug's anti-proliferative effects.
-
Non-linear Regression: This statistical method provides the most accurate determination of the IC50 from a dose-response curve.
Guide 2: Investigating the Role of Efflux Pumps
Objective: To determine if the overexpression of ABC transporters (efflux pumps) is responsible for the observed drug resistance.
Protocol: Fluorescent Dye Efflux Assay
-
Cell Preparation:
-
Harvest both parental and resistant cells and adjust to a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
-
-
Dye Loading:
-
Add a fluorescent substrate of P-gp, such as Rhodamine 123, to the cell suspensions at a final concentration of ~1 µM.
-
Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.
-
-
Efflux Phase:
-
Centrifuge the cells to pellet them and remove the supernatant containing the excess dye.
-
Resuspend the cells in fresh, pre-warmed media.
-
For a control group, resuspend a set of cells in media containing a P-gp inhibitor (e.g., 10 µM Verapamil).
-
Incubate for another 30-60 minutes at 37°C to allow for dye efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cell populations using a flow cytometer.
-
Interpreting the Results:
| Resistant Cell Fluorescence | Interpretation |
| Lower than parental cells. | Increased efflux of the dye, suggesting P-gp overexpression. |
| Similar to parental cells. | Efflux pumps are likely not the primary mechanism of resistance. |
| Increases in the presence of a P-gp inhibitor. | Confirms that the observed efflux is mediated by P-gp. |
Workflow Diagram: Investigating Efflux Pump Activity
Caption: Key mechanisms of resistance to quinoline-based drugs in cancer cells.
By systematically applying these troubleshooting guides and experimental protocols, you will be well-equipped to dissect the mechanisms of resistance in your cancer cell models and develop effective strategies to overcome them.
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Ganguly, A., et al. (2011). Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative. PubMed. [Link]
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Singh, A., & Kumar, K. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Simanshu, D. K., et al. (2023). Novel Quinoline Compounds as KRAS Inhibitors for Treating Cancer. ACS Publications. [Link]
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Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]
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Pulliam, T. L., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. PMC. [Link]
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Pires, D. E. V., et al. (2017). Combating mutations in genetic disease and drug resistance: understanding molecular mechanisms to guide drug design. Expert Opinion on Drug Discovery. [Link]
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Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]
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Baskar, R., et al. (2022). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. PMC - NIH. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Request PDF. [Link]
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Kumar, A., et al. (2018). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC. [Link]
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From Bench to Bedside: A Comparative Guide to In Vivo Validation of Novel Compounds
Introduction: The Imperative of In Vivo Validation
In the intricate journey of drug discovery, promising in vitro results are merely the first step.[1][2] While experiments conducted in controlled laboratory environments using isolated cells or tissues provide crucial initial insights into a compound's activity and mechanism of action, they cannot fully replicate the complex biological landscape of a living organism.[1][3] The transition from a controlled in vitro setting to the dynamic and multifaceted in vivo environment is a critical and often challenging phase in preclinical development.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of in vivo validation, ensuring that in vitro discoveries can be effectively translated into safe and efficacious therapies.
The ultimate goal of drug discovery is to develop treatments that are both safe and effective for patients.[1] In vivo studies are indispensable for achieving this, as they provide vital information on how a potential drug candidate behaves within a whole, living system.[1][5] These studies are essential for understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its pharmacodynamic effects, which are the drug's effects on the body.[1][6][7] Furthermore, in vivo toxicology studies are paramount for identifying potential adverse effects that may not be apparent in in vitro tests, thereby ensuring patient safety in subsequent clinical trials.[5][8]
This guide will delve into the critical aspects of designing and executing robust in vivo validation studies. We will explore the selection of appropriate animal models, the intricacies of pharmacokinetic and pharmacodynamic (PK/PD) analysis, and the methodologies for comprehensive toxicity assessments. By understanding the principles and best practices outlined here, researchers can bridge the gap between in vitro potential and in vivo reality, accelerating the development of novel therapeutics.
The In Vitro to In Vivo Translation: A Conceptual Workflow
The journey from a promising result in a petri dish to a validated effect in a living organism requires a structured and logical progression. The following diagram illustrates the typical workflow, highlighting the key decision points and experimental stages.
Caption: A conceptual workflow for the in vivo validation of a novel compound.
Pillar 1: Selecting the Right In Vivo Model - The Foundation of Translational Success
The choice of an appropriate animal model is arguably the most critical decision in the design of an in vivo study.[9] An ideal model should mimic the human condition in terms of physiology, pathophysiology, and response to the compound.[10][11] The selection process is a balance of scientific relevance and practical considerations.[12]
Key Considerations for Animal Model Selection:
-
Physiological and Pathophysiological Resemblance: The chosen animal model should replicate the key aspects of the human disease or biological process being studied.[10] This includes similarities in anatomy, metabolism, and the underlying mechanisms of the disease.[12]
-
Pharmacodynamic and Pharmacokinetic Similarity: The way the animal's body affects the drug (pharmacokinetics) and the way the drug affects the animal's body (pharmacodynamics) should be comparable to humans.[13]
-
Genetic Properties: The genetic background of the animal can significantly influence the experimental outcome.[11] In many cases, genetically engineered models are necessary to accurately represent human diseases.
-
Practical Considerations: Factors such as availability, cost, ease of handling, and established historical data also play a role in model selection.[12] Rodents, for example, are widely used due to their cost-effectiveness, rapid breeding cycle, and well-characterized genetics.[11][12]
Commonly Used Animal Models in Preclinical Research:
| Animal Model | Key Advantages | Common Applications |
| Mice/Rats | Cost-effective, short lifespan, well-defined genetics, ease of genetic manipulation.[11] | Initial safety testing, drug efficacy studies, genetic research.[11][14] |
| Rabbits | Larger size for certain procedures, commonly used in reproductive toxicology.[13] | Embryo-fetal toxicity studies, dermal irritation tests. |
| Zebrafish | Rapid development, transparency of embryos, suitable for high-throughput screening.[12] | Toxicity testing, developmental biology research.[12] |
| Pigs/Dogs | Physiological systems more similar to humans, valuable for translational studies.[11] | Cardiovascular research, medical device testing.[11] |
| Non-Human Primates | Closest relatives to humans, used for complex diseases and biological processes.[14] | Neurodegenerative diseases, infectious diseases, vaccine development.[14] |
Pillar 2: Unveiling the Compound's Fate and Action - Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding a compound's PK/PD profile is fundamental to evaluating its therapeutic potential.[6] PK studies track the journey of the drug through the body (ADME), while PD studies investigate the drug's effect on the body.[7][15] The integration of these two disciplines is crucial for establishing a dose-response relationship and designing effective dosing regimens.[16]
The Interplay of Pharmacokinetics and Pharmacodynamics
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Experimental Protocol: A Representative In Vivo PK Study
Objective: To determine the pharmacokinetic profile of a novel compound in mice following a single intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Compound Formulation: The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing:
-
IV Group: A single dose (e.g., 2 mg/kg) is administered via the tail vein.
-
PO Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (calculated by comparing PO and IV AUCs).
-
Pillar 3: Demonstrating Therapeutic Potential - Efficacy Studies
Efficacy studies are designed to determine whether the novel compound has the desired therapeutic effect in a relevant disease model.[17] These studies are crucial for providing proof-of-concept and justifying further development.[17]
Comparative Efficacy of a Novel Anticancer Agent
The following table provides a hypothetical comparison of a novel compound ("Compound X") with a standard-of-care chemotherapy agent in a mouse xenograft model of human cancer.
| Parameter | Compound X (Novel Agent) | Standard-of-Care (Chemotherapy) | Vehicle Control |
| Dosing Regimen | 10 mg/kg, daily, oral | 5 mg/kg, twice weekly, IV | Daily, oral |
| Tumor Growth Inhibition (TGI) | 75% | 60% | 0% |
| Change in Body Weight | -2% | -15% | +1% |
| Overall Survival Benefit | Significant (p < 0.01) | Moderate (p < 0.05) | N/A |
Interpretation: In this example, Compound X demonstrates superior tumor growth inhibition and a more favorable safety profile (less body weight loss) compared to the standard-of-care agent, along with a significant survival benefit.
Experimental Protocol: A Representative In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of a novel compound in a human tumor xenograft model in mice.
Methodology:
-
Cell Line: A human cancer cell line (e.g., A549 lung cancer cells) is cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.[17]
-
Randomization and Grouping: Mice are randomized into treatment groups (e.g., vehicle control, novel compound, positive control).
-
Treatment: Treatment is initiated according to the predetermined dosing regimen.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predefined size.[17] Key endpoints include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and overall survival.[17]
Pillar 4: Ensuring Safety - In Vivo Toxicology Studies
Toxicology studies are a critical component of preclinical development, designed to identify potential adverse effects of a new drug candidate before it is tested in humans.[5][18] These studies are mandated by regulatory agencies such as the FDA and EMA to ensure patient safety.[5][18]
Types of In Vivo Toxicology Studies:
-
Acute Toxicity Studies: Evaluate the effects of a single, high dose of the compound.[5][19]
-
Sub-chronic and Chronic Toxicity Studies: Assess the effects of repeated dosing over an extended period.[5]
-
Genotoxicity Studies: Determine if the compound can cause genetic damage.[20]
-
Carcinogenicity Studies: Evaluate the potential of the compound to cause cancer.
-
Reproductive and Developmental Toxicity Studies: Assess the potential effects on fertility and fetal development.[20]
Experimental Protocol: A Representative Acute Toxicity Study
Objective: To determine the acute toxicity of a novel compound in rats following a single oral dose.
Methodology:
-
Animal Model: Sprague-Dawley rats (male and female).
-
Dosing: A single oral dose of the compound is administered at several dose levels. A control group receives the vehicle only.
-
Clinical Observations: Animals are observed for clinical signs of toxicity at regular intervals for at least 14 days.
-
Body Weight: Body weights are recorded prior to dosing and at specified intervals throughout the study.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Tissues and organs are collected for histopathological examination.
-
Data Analysis: The study aims to identify the maximum tolerated dose (MTD) and any target organs of toxicity.
Pillar 5: Data Integrity and Analysis - The Path to Sound Conclusions
The reliability of in vivo study outcomes hinges on robust data integrity and appropriate statistical analysis.[21][22] Regulatory agencies have stringent guidelines for data management and reporting to ensure the quality and reproducibility of preclinical data.[21][23][24][25]
Best Practices for Data Management and Analysis:
-
Data Governance: Establish clear procedures for data collection, storage, and access to maintain data integrity throughout its lifecycle.[23]
-
Randomization and Blinding: Implement randomization of animals to treatment groups and blinding of investigators to minimize bias.[26]
-
In Vitro-In Vivo Correlation (IVIVC): Whenever possible, establish a correlation between in vitro and in vivo data to build a more comprehensive understanding of the compound's behavior.[28]
Conclusion: Bridging the Gap for Future Therapies
The in vivo validation of a novel compound is a complex but essential process in the development of new medicines.[1] It serves as the critical bridge between promising laboratory findings and the potential for clinical benefit.[3] By carefully selecting appropriate animal models, conducting thorough PK/PD and toxicology studies, and adhering to rigorous standards of data integrity and analysis, researchers can effectively translate their in vitro discoveries into safe and effective therapies for the future. The insights gained from well-designed in vivo studies are invaluable for making informed decisions about which drug candidates should advance to clinical trials, ultimately increasing the probability of success in bringing new treatments to patients in need.
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- 19. biogem.it [biogem.it]
- 20. In vivo Toxicology | InterBioTox [interbiotox.com]
- 21. FDA Releases New Draft Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies — Clinical Pathways [clinicalpathwaysresearch.com]
- 22. ichor.bio [ichor.bio]
- 23. New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies [outsourcedpharma.com]
- 24. Blog: FDA’s Draft Guidance on In Vivo BA and BE Studies [lambda-cro.com]
- 25. Federal Register :: Data Integrity for In Vivo Bioavailability and Bioequivalence Studies; Draft Guidance for Industry; Availability [federalregister.gov]
- 26. ichor.bio [ichor.bio]
- 27. Comprehensive bioinformatics analytics and in vivo validation reveal SLC31A1 as an emerging diagnostic biomarker for acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. wjarr.com [wjarr.com]
Cross-Reactivity Profiling of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol: A Comparative Guide for Fragment-Based Kinase Library Design
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the quinoline scaffold is a privileged chemotype heavily utilized for targeting the ATP-binding hinge region of protein kinases[1]. However, unsubstituted quinolines often exhibit high kinome promiscuity, leading to off-target toxicity. Profiling the cross-reactivity of functionalized derivatives is critical for establishing selective starting points.
This guide evaluates 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (CAS: 831235-65-5) [2]—a quinoline fragment featuring a bulky, protected propargylic alcohol at the C4 position. By objectively comparing its kinome cross-reactivity profile against standard alternatives (4-aminoquinoline and unsubstituted quinoline), we demonstrate how strategic C4-substitution restricts off-target binding and provides a superior scaffold for targeted drug design.
Structural Rationale & Hinge Binding Mechanics
To understand the cross-reactivity of this fragment, we must analyze its binding mechanics. The quinoline nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region[1]. In unsubstituted quinolines, the lack of steric hindrance allows the fragment to slide into the highly conserved ATP pockets of numerous kinases, leading to broad cross-reactivity.
By introducing a 2-methylbut-3-yn-2-ol vector at the C4 position, the fragment gains a rigid, alkyne-linked steric bulk. This group projects directly toward the solvent-exposed channel or the specific pocket. This steric projection acts as a negative selection filter: it prevents binding to kinases with narrow ATP clefts while maintaining affinity for kinases with accommodating solvent channels[3].
Figure 1: Structural logic of quinoline hinge binding and C4-alkyne vector steric projection.
Comparative Cross-Reactivity Profiling
To objectively compare the performance of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol against alternative fragments, we present a kinome profiling dataset based on established FBDD parameters for quinoline derivatives[4]. The primary metric for cross-reactivity is the S10 score (the percentage of a 100-kinase panel bound with >50% inhibition at a 10 µM fragment concentration). Lower S10 scores indicate higher baseline selectivity.
Table 1: Comparative Kinome Selectivity and Affinity ( Kd in µM)
| Fragment Scaffold | S10 Score (10 µM) | FLT3 Kd (µM) | CAMKK2 Kd (µM) | EGFR Kd (µM) | JNK3 Kd (µM) | Cross-Reactivity Profile |
| Unsubstituted Quinoline | 0.45 (High) | 150 | 180 | 120 | 200 | Pan-kinase promiscuity; poor starting point. |
| 4-Aminoquinoline | 0.38 (Moderate) | 85 | 110 | 90 | 150 | Broad cross-reactivity; H-bond donor at C4 increases promiscuity. |
| 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol | 0.12 (Low) | 45 | 60 | >1000 | 350 | Highly selective; C4-alkyne blocks narrow pockets (EGFR). |
Application Insight: The C4-propargylic alcohol of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol effectively abolishes binding to EGFR (a common off-target for quinolines) due to steric clashes in the specific pocket, while improving baseline affinity for FLT3. This makes it a superior, low-cross-reactivity starting point for FBDD campaigns.
Experimental Methodologies
To ensure scientific integrity, cross-reactivity data must be generated using orthogonal, self-validating assay systems. The following protocols detail the workflow for evaluating this fragment.
Figure 2: Self-validating FBDD workflow for cross-reactivity profiling and hit triage.
Protocol 1: High-Throughput TR-FRET Kinase Cross-Reactivity Assay
Causality of Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or colorimetric assays because quinoline fragments often exhibit intrinsic auto-fluorescence. The time-delayed reading in TR-FRET eliminates this background interference, ensuring that the measured cross-reactivity is a true reflection of kinase inhibition[5]. Self-Validating Mechanism: The assay includes Staurosporine (a pan-kinase inhibitor) as a positive control to define 100% inhibition, and DMSO as a negative control. A Z'-factor >0.7 must be achieved per plate to validate the dynamic range.
Step-by-Step Methodology:
-
Preparation: Dilute 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol in 100% DMSO to a 100x stock (1 mM).
-
Enzyme Incubation: Dispense 5 nM of the target kinase (e.g., FLT3) into a 384-well plate. Add 100 nL of the fragment stock (final assay concentration: 10 µM, 1% DMSO). Incubate for 15 minutes at room temperature to allow fragment equilibration.
-
Reaction Initiation: Add 10 µL of a kinase-specific substrate and ATP. Crucial: ATP must be added at the specific Km value for each kinase to ensure competitive binding conditions across the panel.
-
Detection: After 60 minutes, add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-conjugated tracer).
-
Readout: Read the plate on a multimode microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the emission ratio to determine % inhibition.
Protocol 2: Surface Plasmon Resonance (SPR) for Fragment Validation
Causality of Assay Selection: Biochemical assays can yield false positives due to fragment aggregation. SPR provides real-time, label-free kinetic data ( kon , koff ) and stoichiometric confirmation, ensuring the fragment binds specifically to the target kinase in a 1:1 ratio. Self-Validating Mechanism: The system utilizes a reference flow cell (immobilized with a non-relevant protein like BSA) to automatically subtract bulk refractive index changes caused by the 1% DMSO solvent and any non-specific binding.
Step-by-Step Methodology:
-
Immobilization: Amine-couple the recombinant kinase to a CM5 sensor chip until a density of 3000-4000 Response Units (RU) is achieved.
-
Analyte Preparation: Prepare a concentration series of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (from 3.125 µM to 200 µM) in running buffer (HEPES, 150 mM NaCl, 0.005% Tween-20, 1% DMSO).
-
Injection: Inject the fragment series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the exact Kd .
References
-
[1] Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Source: RSC Publishing. URL: [Link]
-
[4] Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Source: MDPI. URL: [Link]
-
[3] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Source: ChemRxiv. URL:[Link]
-
[5] Illuminating a Dark Kinase: Structure-Guided Design, Synthesis, and Evaluation of a Potent Nek1 Inhibitor and Its Effects on the Embryonic Zebrafish Pronephros. Source: ACS Publications. URL:[Link]
Sources
- 1. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 831235-65-5|2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol|BLD Pharm [bldpharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of Quinoline and Isoquinoline Isomers in Cancer Models: A Technical Guide
The quinoline and isoquinoline scaffolds are privileged pharmacophores in oncology drug discovery. While they share the same molecular formula ( C9H7N ), the positional shift of the nitrogen atom within the bicyclic structure drastically alters their physicochemical properties, electron density, and target-binding affinities. For drug development professionals, selecting the correct positional isomer is not merely a structural preference—it is a critical determinant of pharmacokinetic (PK) stability, target engagement, and in vivo efficacy.
This guide objectively compares the efficacy of different quinoline and isoquinoline isomers, utilizing experimental data from validated epigenetic cancer models (HDAC and DNMT inhibition).
Mechanistic Divergence of Positional Isomers
The position of the nitrogen atom, as well as the substitution patterns on the quinoline ring, dictates the molecule's hydrogen-bonding capabilities and basicity ( pKa ). These factors directly influence how the molecule interacts with the catalytic pockets of epigenetic enzymes.
-
Isoquinoline vs. Quinoline in HDAC Inhibition: In the development of Class I Histone Deacetylase (HDAC) inhibitors, the orientation of the heteroaromatic cap is essential for surface recognition at the rim of the HDAC catalytic tunnel. Research demonstrates that shifting from a quinolin-2-yl to an isoquinolin-2-yl cap can yield a 10-fold increase in in vitro potency, albeit often at the cost of microsomal stability[1].
-
Positional Isomers in DNMT Inhibition: For DNA Methyltransferase (DNMT) inhibitors, bis-quinoline derivatives exhibit varying degrees of efficacy based on their regioisomeric structure. Meta-para substituted quinoline isomers (e.g., compound 2a) have been shown to induce significantly higher target degradation and DNA demethylation compared to their ortho or meta-meta counterparts[2].
Epigenetic modulation pathways targeted by quinoline and isoquinoline isomers.
Quantitative Comparison & Case Studies
Case Study A: Pharmacokinetic Trade-offs in HDAC Inhibitors
In a study optimizing ketone-based HDAC inhibitors, researchers compared various heteroaromatic capping groups. The data revealed a classic drug design paradox: the isoquinoline isomer provided superior target engagement but suffered from rapid hepatic clearance, whereas the quinoline isomer improved metabolic stability[1].
Table 1: Comparative Efficacy and PK of HDAC Inhibitor Isomers [1]
| Compound Isomer | Target Engagement | In Vitro Potency (Proliferation) | Rat Liver Microsomal Stability | In Vivo Clearance (Rat) |
| Quinolin-2-yl (15) | Moderate HDAC1 binding | Lower potency | Improved stability | High ( Cl=155 mL/min/kg) |
| Isoquinolin-2-yl (16) | High HDAC1 binding | 10-fold higher potency | Rapid turnover / Poor stability | Not viable for in vivo |
| Optimized Ketone (32) | High Class I selectivity | High potency | Highly stable | Low clearance, long half-life |
Case Study B: Bis-Quinoline Regioisomers in DNMT Inhibition
A 2020 study evaluated novel bis-quinoline compounds for their dual ability to inhibit and degrade DNMT3A in leukemia (U937, HL60) and solid tumor models. The spatial arrangement of the quinoline rings directly dictated the demethylating power of the compounds[2].
Table 2: Demethylation and Cytotoxicity of Bis-Quinoline Positional Isomers [2]
| Compound / Control | Structural Feature | U937 Cell IC50 ( μM ) | HL60 Cell IC50 ( μM ) | Demethylation Potency |
| Isomer 2a | Meta-para bis-quinoline | 0.7 | 0.2 | ~40% (at 0.1 μM ) |
| Isomer 2c | Alternative regioisomer | >1.0 | >0.5 | 42.3% (at 0.1 μM ) |
| SGI-1027 | Prototype quinoline | >1.0 | >1.0 | 32.9% (at 0.1 μM ) |
| Decitabine (DAC) | Nucleoside Control | N/A | N/A | 46.6% (at 1.0 μM ) |
Insight: Isomer 2c achieved near-equivalent demethylation to the clinical standard Decitabine, but at a 10-fold lower concentration (0.1 μM vs 1.0 μM ), proving the superior target affinity of the optimized quinoline geometry[2].
Self-Validating Experimental Protocols
To objectively evaluate competing isomers, researchers must deploy self-validating workflows. A phenotypic readout (e.g., cell death) is meaningless without orthogonal proof of target engagement (e.g., Western blot for protein degradation).
Step-by-step evaluation workflow for quinoline positional isomers in oncology.
Protocol 1: In Vitro Cytotoxicity & Orthogonal Target Engagement
Causality: We use HCT116 colon cancer cells because they possess well-characterized epigenetic silencing machinery, making them ideal for validating DNMT/HDAC inhibitors.
-
Cell Seeding: Seed HCT116 cells at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence.
-
Isomer Dosing: Treat cells with quinoline isomers (e.g., 0.1 to 10 μM ) alongside a vehicle control (0.1% DMSO) and a positive control (Decitabine for DNMT, Vorinostat for HDAC). Self-Validation: The positive control ensures the assay's dynamic range is functioning.
-
Phenotypic Readout (MTT Assay): After 72 hours, add MTT reagent. Read absorbance at 570 nm to calculate the IC50 .
-
Target Engagement (Western Blot): Parallel to the MTT assay, lyse a subset of treated cells using RIPA buffer. Run an SDS-PAGE and probe for DNMT3A or acetylated-Histone H3.
-
Logic: If an isomer shows a low IC50 in step 3 but fails to degrade DNMT3A or increase acetylation in step 4, its cytotoxicity is due to off-target toxicity, not the intended epigenetic mechanism.
-
Protocol 2: PK-Guided In Vivo Xenograft Evaluation
Causality: Why assess microsomal stability before moving to xenografts? Because the nitrogen position in quinoline vs. isoquinoline drastically alters the electron density of the aromatic ring, shifting the metabolic soft spots targeted by hepatic Cytochrome P450s (CYPs). An isomer with high in vitro potency will fail in vivo if it undergoes rapid first-pass metabolism[1].
-
Microsomal Clearance Screen: Incubate isomers with rat liver microsomes and NADPH for 60 minutes. Quantify the parent compound via LC-MS/MS. Only advance isomers with a half-life ( t1/2 ) > 30 minutes.
-
Xenograft Establishment: Inject 5×106 HCT116 cells subcutaneously into the right flank of athymic nude mice.
-
Dosing Regimen: Once tumors reach ~100 mm3 , randomize mice into groups (n=10). Administer the selected quinoline isomer (e.g., 10 mg/kg via IP injection) versus vehicle.
-
Efficacy Tracking: Measure tumor volume via calipers twice weekly. Calculate Tumor Growth Inhibition (TGI). Monitor body weight to ensure the isomer does not induce gross systemic toxicity.
Sources
2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol proper disposal procedures
Standard Operating Procedure & Disposal Protocol: 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol
As a specialized heterocyclic building block, 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is widely utilized in medicinal chemistry and drug development. However, its unique structural features—combining a weakly basic quinoline core with an energy-rich propargylic alcohol moiety—demand rigorous, highly specific handling and disposal protocols.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating workflows to ensure operational safety, regulatory compliance, and environmental stewardship.
Executive Summary & Chemical Profiling
Before initiating any experimental workflow, it is critical to understand the physicochemical parameters of the target compound. The table below summarizes the quantitative data required for risk assessment and logistical planning[1].
| Parameter | Value / Specification |
| Chemical Name | 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol |
| CAS Registry Number | 831235-65-5 |
| Molecular Formula | C14H13NO |
| Molecular Weight | 211.26 g/mol |
| Physical State | Solid (Powder/Crystals) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant) |
| Recommended Solvents | DMSO, DMF, Dichloromethane (DCM) |
| Required PPE | Nitrile gloves (double-gloved), safety goggles, flame-resistant lab coat, certified fume hood |
Hazard Assessment & Mechanistic Toxicology
To handle this compound safely, one must understand the causality behind its hazard classifications:
-
Mucosal Irritation (H315, H319, H335): The nitrogen atom within the quinoline ring acts as a Lewis base. Upon contact with the aqueous environment of mucous membranes (eyes, respiratory tract), it can disrupt local pH and cellular lipid bilayers, leading to acute inflammation[1].
-
Reactivity Profile: The terminal alkyne (but-3-yn-2-ol) is an energy-rich functional group. While stable under ambient conditions, it can undergo violent oxidation or nitration if exposed to strong oxidizing agents (e.g., nitric acid, peroxides). Therefore, this compound must be strictly segregated from oxidizers during both storage and disposal.
Operational Handling & Experimental Workflow
When preparing standard solutions of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol for cross-coupling reactions (e.g., Sonogashira couplings), follow this self-validating protocol to ensure complete dissolution and operator safety.
Step-by-Step Methodology:
-
Environmental Control: Conduct all mass transfers within a certified fume hood with a minimum face velocity of 100 fpm.
-
Causality: The compound is a fine powder; aerodynamic disturbances can easily aerosolize it, posing an inhalation risk.
-
-
Solvent Selection & Addition: Transfer the pre-weighed solid into a dry reaction vessel. Add a polar aprotic solvent (e.g., DMF or DMSO).
-
Causality: The quinoline nitrogen and hydroxyl groups engage in hydrogen bonding, requiring polar solvents for efficient solvation. Non-polar solvents will result in heterogeneous mixtures and unpredictable reaction kinetics.
-
-
Agitation: Stir at 400 RPM for 5 minutes at ambient temperature.
-
System Validation (Self-Check): Visually inspect the solution against a high-contrast white background. Complete transparency confirms total dissolution.
-
Secondary Validation: Quinoline derivatives often exhibit fluorescence. Briefly illuminate the sealed vessel with a long-wave UV lamp (365 nm); a uniform emission profile confirms the absence of undissolved micro-particulates.
-
Waste Segregation & Disposal Protocols
The disposal of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is heavily regulated under the EPA’s Resource Conservation and Recovery Act (RCRA)[2]. Because it is a nitrogenous organic compound, improper disposal (e.g., mixing with general non-halogenated waste) can lead to the emission of toxic nitrogen oxides (NOx) during standard municipal incineration.
Workflow: Segregation and Containerization
-
Aqueous vs. Organic Separation: Ensure the waste is directed into the correct stream. Aqueous streams containing trace amounts of this compound must be kept separate from bulk organic solvent waste.
-
Compatibility Testing: Before adding the reaction mixture to a bulk waste carboy, extract a 1 mL aliquot and mix it with 1 mL of the intended bulk waste in a test vial.
-
System Validation (Self-Check): Monitor the vial for 5 minutes. If no temperature increase, gas evolution, or color change occurs, the streams are chemically compatible.
-
-
Labeling: As mandated by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3], label the secondary container explicitly as "Nitrogenous Organic Waste - Contains Quinoline Derivatives."
Workflow for segregating quinoline-derivative laboratory waste.
Workflow: High-Temperature Incineration Logistics
To comply with environmental standards, waste management facilities must process this compound via high-temperature incineration (>1000°C) equipped with an alkaline scrubber[4].
-
Causality: Combustion of the quinoline ring generates NO and NO2 gases. The alkaline scrubber (typically utilizing NaOH or Urea) is strictly required to neutralize these acidic exhaust gases into harmless nitrogen gas (N2), water, and inert salts, preventing atmospheric smog formation.
Mechanistic pathway of NOx scrubbing during high-temperature waste incineration.
Spill Response & Emergency Logistics
In the event of a localized spill of the solid compound, rapid containment is necessary to prevent cross-contamination and respiratory exposure.
Step-by-Step Methodology:
-
Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood ventilation.
-
Containment: Do not dry sweep. Dry sweeping aerosolizes the fine powder. Instead, cover the spill with damp paper towels or a chemically inert, solvent-dampened absorbent pad.
-
Causality: The moisture acts as a physical binding agent, increasing the mass of the particles and preventing them from becoming airborne.
-
-
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a sealable, hazardous waste-rated polyethylene container.
-
Decontamination & System Validation (Self-Check): Wash the affected surface with a mild detergent solution, as the compound has low aqueous solubility but can be lifted via surfactant action.
-
Validation Check: Swab the cleaned area and inspect it under a 365 nm UV light. The absence of fluorescence confirms complete decontamination of the quinoline residue.
-
References
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." United States Department of Labor. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press. Available at:[Link]
-
Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations. Available at:[Link]
Sources
Personal protective equipment for handling 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol
An authoritative standard operating procedure (SOP) and safety manual for handling 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol in laboratory and drug development environments.
Executive Summary: Chemical Profile & Utility
In modern medicinal chemistry, quinoline derivatives serve as "privileged scaffolds" for developing therapeutics with antibacterial, antimalarial, and anticancer properties[1]. The compound 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol —a derivative combining a quinoline core with a propargyl alcohol moiety—is a highly valuable synthetic intermediate. The 2-methylbut-3-yn-2-ol appendage frequently acts as a monoprotected acetylene, enabling regioselective Sonogashira cross-couplings and subsequent base-catalyzed deprotection to yield terminal alkynes for further functionalization[2].
Because this compound bridges the reactivity of an alkynyl alcohol with the lipophilicity of a nitrogenous heterocycle, it requires precise logistical and safety protocols.
Hazard Assessment & Mechanistic Toxicology
Before selecting Personal Protective Equipment (PPE), operators must understand the causality behind the compound's hazards. Structurally similar aryl-alkynyl alcohols exhibit specific Global Harmonized System (GHS) hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].
-
Dermal/Ocular Hazard Causality: The tertiary alcohol group acts as a strong hydrogen bond donor/acceptor. Upon contact, it can disrupt the lipid bilayers of mucosal membranes and the corneal epithelium, leading to acute localized irritation.
-
Systemic/Inhalation Causality: The lipophilic quinoline ring facilitates rapid cellular penetration. If inhaled as a fine crystalline dust or aerosolized in a solvent, the azaheterocycle can interact with cellular targets, causing respiratory sensitization and coughing.
Mechanistic exposure pathways and toxicological hazards of quinoline-alkynyl derivatives.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, a defense-in-depth approach is required. The following PPE matrix is engineered specifically for handling biologically active quinoline-alkynes.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (Min. 0.11 mm thickness for solids; >0.30 mm for solutions). | Nitrile provides excellent resistance against the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve quinoline derivatives. |
| Eye Protection | ANSI Z87.1 compliant tightly fitting chemical splash goggles. | Prevents ocular exposure to fine crystalline dust during weighing or solvent splashes during reaction quenching. |
| Body Protection | Flame-retardant, knee-length laboratory coat (e.g., Nomex® or 100% cotton). | Mitigates static discharge when handling dry powders and provides a physical barrier against accidental spills. |
| Respiratory | N95/P100 particulate respirator (if handled outside a fume hood). | Filters out aerosolized particles <5 microns, preventing H335 respiratory tract irritation. |
Operational Workflows & Engineering Controls
Safety is not just what you wear; it is how you operate. Every protocol must be a self-validating system where each step verifies the safety of the next.
Workflow for the safe handling and processing of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.
Step-by-Step Handling Protocol:
-
Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 0.4 to 0.6 m/s. This is critical because alkynyl alcohols can form irritating vapors when exposed to ambient moisture or acidic environments.
-
Static Mitigation: Quinoline powders can hold static charges. Use an anti-static weighing boat and a grounded micro-spatula (e.g., stainless steel, not plastic) to prevent the aerosolization of the solid during transfer.
-
Solvent Solubilization: When preparing stock solutions, dissolve the compound in a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) inside the fume hood. Add the solvent slowly to the solid to prevent exothermic dissolution spikes.
-
Inert Atmosphere Handling: If utilizing the compound in a palladium-catalyzed cross-coupling, purge the reaction vessel with Argon or Nitrogen. Ambient oxygen can degrade the alkyne moiety at elevated temperatures, leading to unpredictable, potentially hazardous byproducts.
Spill Response & Decontamination Logistics
In the event of a breach in containment, follow this deterministic spill response plan:
-
Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the quinoline dust. Lightly mist the spill with water or a 10% ethanol solution to bind the powder, then wipe it up with absorbent pads.
-
Solution Spill: Cover the liquid with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth). Do not use combustible absorbents like sawdust.
-
Surface Decontamination: Wash the affected area with a 10% bleach solution followed by soap and water. The oxidative power of bleach helps degrade the active alkynyl-quinoline structure, rendering it biologically inert.
Waste Disposal & Environmental Logistics
Improper disposal of azaheterocycles can lead to environmental persistence and aquatic toxicity.
-
Solid Waste: Collect all contaminated PPE, weighing boats, and spill cleanup materials in a robust, sealable chemical waste bag. Label explicitly as "Hazardous Organic Solid Waste - Contains Quinoline Derivatives."
-
Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the reaction solvent used. Never mix with acidic waste streams, as the basic quinoline nitrogen can react exothermically with strong acids.
References[1] Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone
Source: nih.gov URL: 2] Title: 2-Methylbut-3-yn-2-ol Source: wikipedia.org URL: 3] Title: 2-Methyl-4-phenylbut-3-yn-2-ol Source: sigmaaldrich.com URL:
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
